GW311616
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
| Record name | GW-311616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-311616 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of GW311616: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream cellular effects. The information compiled herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.
Introduction
Human neutrophil elastase (HNE) is a key enzyme stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2] While essential for host defense against pathogens, dysregulated HNE activity contributes to tissue damage in various inflammatory conditions. This compound has emerged as a significant investigational compound due to its high potency and selectivity for HNE.[3][4][5][6][7]
Mechanism of Action: Inhibition of Human Neutrophil Elastase
The primary mechanism of action of this compound is the direct inhibition of human neutrophil elastase.[3][4][5][6][8] It is a potent, intracellular, and long-duration inhibitor.[6][9] Molecular docking studies have revealed that this compound binds to a specific site on the HNE molecule, with interactions observed between the inhibitor and amino acid residues in the ranges of 139-146 and 233-239.[10] This binding disrupts the proteolytic activity of HNE.[8]
Quantitative Data: Potency and Selectivity
The inhibitory potency and selectivity of this compound against HNE and other serine proteases have been quantitatively characterized.
| Parameter | Value | Enzyme | Species | Reference |
| IC50 | 22 nM | Human Neutrophil Elastase (HNE) | Human | [3][4][5][6][7] |
| Ki | 0.31 nM | Human Neutrophil Elastase (HNE) | Human | [3][4][5][7] |
| Ki | 0.13 nM | Human Neutrophil Elastase (HNE) | Human | [6] |
| IC50 | >100 µM | Trypsin | Human | [6] |
| IC50 | >100 µM | Cathepsin G | Human | [6] |
| IC50 | >100 µM | Plasmin | Human | [6] |
| IC50 | >3 µM | Chymotrypsin | Human | [6] |
| IC50 | >3 µM | Tissue Plasminogen Activator | Human | [6] |
Cellular and In Vivo Effects
The inhibitory action of this compound on HNE translates to significant downstream effects in both cellular and animal models.
Cellular Effects
In studies using the human leukemia cell lines U937 and K562, this compound has been shown to:
-
Markedly suppress neutrophil elastase activity.[3]
-
Inhibit cell proliferation.[3]
-
Induce apoptosis.[3]
This induction of apoptosis is associated with the modulation of key regulatory proteins:
-
Increased expression of Bax , a pro-apoptotic protein.[3]
-
Decreased expression of Bcl-2 , an anti-apoptotic protein.[3]
In Vivo Effects
Oral administration of this compound has demonstrated potent and long-lasting inhibition of HNE in animal models.
| Species | Dose | Effect | Duration | Reference |
| Dog | 2 mg/kg (oral) | Rapidly abolishes circulating NE activity | >90% inhibition for 4 days | [3] |
| Dog | 0.22 mg/kg | >50% inhibition of elastase | 6 hours | [3] |
The prolonged effect is suggested to be due to the penetration of this compound into neutrophils in the bone marrow.[3]
Pharmacokinetic Properties
| Species | Dose | Route | Half-life (t1/2) | Reference |
| Dog | 2 mg/kg | Oral | 1.1 hours | [3] |
| Rat | 2 mg/kg | Oral | 1.5 hours | [3] |
Experimental Protocols
HNE Inhibition Assay (General Protocol)
A typical in vitro assay to determine the IC50 of this compound for HNE would involve the following steps:
-
Reagents: Purified human neutrophil elastase, a specific chromogenic or fluorogenic substrate for HNE, assay buffer (e.g., Tris-HCl with NaCl), and this compound at various concentrations.
-
Procedure: a. Pre-incubate HNE with varying concentrations of this compound in the assay buffer for a specified time to allow for inhibitor binding. b. Initiate the enzymatic reaction by adding the HNE substrate. c. Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader. d. Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. e. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation and Apoptosis Assays (U937 Cells)
-
Cell Culture: Culture U937 human leukemia cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 20-320 µM) for a specified duration (e.g., 48 hours).[3]
-
Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Apoptosis Assay: a. Quantify apoptosis using flow cytometry after staining with Annexin V and propidium iodide. b. Analyze the expression of apoptotic regulatory proteins (Bax and Bcl-2) by Western blotting.[3]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits HNE, leading to changes in Bax and Bcl-2 expression and subsequent apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro effects on HNE activity and cell fate.
References
- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
GW311616: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical data. The information is intended to support further research and development of this and similar compounds.
Pharmacodynamics
This compound exhibits a high affinity and specificity for human neutrophil elastase, a key enzyme involved in the degradation of extracellular matrix proteins and the propagation of inflammatory responses.
Mechanism of Action
This compound acts as a potent inhibitor of HNE, thereby preventing the enzymatic degradation of substrates such as elastin.[1][2][3] This inhibition helps to mitigate the tissue damage associated with excessive neutrophil activity in inflammatory conditions.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against HNE has been well-characterized in enzymatic assays.
| Parameter | Value | Reference |
| IC50 | 22 nM | [4][1][2][3][5] |
| Ki | 0.31 nM | [4][1][2][3][5] |
Cellular Effects
In cellular assays, this compound has demonstrated the ability to suppress neutrophil elastase activity and induce apoptosis in specific cell lines.
-
Inhibition of NE Activity: this compound has been shown to markedly suppress NE activity in U937 and K562 cell lines.[4][2][3]
-
Induction of Apoptosis: In U937 human monocytic cells, this compound inhibits proliferation and induces apoptosis. This pro-apoptotic effect is mediated through the upregulation of Bax and the downregulation of Bcl-2, key proteins in the intrinsic apoptosis pathway.[4][2][3]
Signaling Pathways
The inhibition of neutrophil elastase by this compound is anticipated to modulate several downstream signaling pathways involved in inflammation and apoptosis. The following diagrams illustrate these key pathways.
Caption: Neutrophil Elastase-Mediated PI3K/Akt Signaling Pathway.
Caption: Neutrophil Elastase and NF-κB Signaling.
Caption: Caspase-Mediated Apoptosis.
Pharmacokinetics
This compound has been demonstrated to be orally bioavailable with a long duration of action in preclinical species.
Summary of Pharmacokinetic Parameters
While detailed quantitative data for Cmax, Tmax, and AUC are not publicly available, the following qualitative and semi-quantitative information has been reported.
| Species | Dose | Route | Key Findings | Reference |
| Rat | 2 mg/kg | Oral | Terminal elimination half-life (t1/2): 1.5 hours | [4][2][3] |
| Dog | 2 mg/kg | Oral | Terminal elimination half-life (t1/2): 1.1 hours. A single dose rapidly abolishes circulating neutrophil elastase activity, with >90% inhibition maintained for 4 days. | [4][2][3] |
Metabolism and Excretion
Specific details regarding the metabolic pathways and excretion routes of this compound have not been extensively published. General drug metabolism and excretion pathways are illustrated below.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard practices in pharmacology and drug development, the following sections outline the likely methodologies employed.
In Vitro Neutrophil Elastase Inhibition Assay (Representative Protocol)
-
Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl), and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add HNE and the various concentrations of this compound.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Cell-Based Apoptosis Assay in U937 Cells (Representative Protocol)
-
Cell Culture: Culture U937 cells in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Staining:
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Pharmacokinetic Study in Dogs (Representative Protocol)
-
Animals: Use a cohort of healthy dogs (e.g., Beagle).
-
Dosing: Administer a single oral dose of this compound (e.g., 2 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as t1/2, Cmax, Tmax, and AUC from the plasma concentration-time data.
Drug Discovery and Development Workflow
The development of a protease inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of SCH 56592, a new azole broad-spectrum antifungal agent, in mice, rats, rabbits, dogs, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
The Role of GW311616 in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of numerous inflammatory diseases. By targeting HNE, this compound offers a promising therapeutic strategy to attenuate inflammatory responses. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates inflammatory pathways. It details the downstream effects of HNE inhibition on key signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1). This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction to this compound and Neutrophil Elastase
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE) with an IC50 of 22 nM and a Ki of 0.31 nM.[1] HNE is a powerful serine protease stored in the azurophilic granules of neutrophils.[2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[3] Beyond its direct tissue-damaging effects, HNE acts as a pro-inflammatory mediator by activating signaling pathways that drive the expression of inflammatory cytokines and chemokines.[2][4] Consequently, inhibition of HNE by this compound presents a targeted approach to mitigating inflammation.
Core Mechanism of Action: Inhibition of Neutrophil Elastase
The primary mechanism of action of this compound is the direct and potent inhibition of HNE enzymatic activity. This inhibition prevents the downstream inflammatory sequelae mediated by HNE. In preclinical studies, oral administration of this compound has been shown to rapidly and effectively abolish circulating neutrophil elastase activity.[5]
Modulation of Key Inflammatory Signaling Pathways
Inhibition of neutrophil elastase by this compound leads to the downregulation of several key inflammatory signaling pathways that are aberrantly activated in chronic inflammatory diseases.
The NF-κB Signaling Pathway
Neutrophil elastase is a known activator of the NF-κB pathway, a central regulator of the inflammatory response.[4] HNE can trigger the degradation of IκBα, the inhibitory subunit of NF-κB, leading to the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes. By inhibiting HNE, this compound prevents the activation of this cascade, thereby reducing the expression of NF-κB target genes such as IL-8.[4]
The MAPK Signaling Pathway
Neutrophil elastase can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and ERK1/2 branches.[6] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, contributing to the inflammatory response. For instance, NE-induced IL-8 production has been shown to be dependent on the p38 MAPK pathway.[4] Inhibition of HNE by this compound would therefore be expected to attenuate MAPK-driven inflammation.
The AP-1 Signaling Pathway
The Activator Protein-1 (AP-1) transcription factor, a dimer typically composed of proteins from the c-Fos and c-Jun families, is another key regulator of inflammatory gene expression. While direct studies on the effect of this compound on AP-1 are limited, evidence suggests that neutrophil elastase can upregulate AP-1 activity, contributing to the expression of genes like IL-8.[7] Therefore, it is plausible that this compound, by inhibiting HNE, also downregulates the AP-1 signaling pathway.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 22 nM | Human Neutrophil Elastase | [1] |
| Ki | 0.31 nM | Human Neutrophil Elastase | [1] |
| NE Activity Suppression | Marked suppression at 150 µM (48 hours) | U937 and K562 cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Dog | Oral, 2 mg/kg | >90% inhibition of circulating NE activity for 4 days | [5] |
| Rat | Oral, 2 mg/kg | Terminal elimination half-life of 1.5 hours | [5] |
| Atherosclerosis Mouse Model (ApoE-/-) | Oral | Significantly reduced atherosclerosis | [6][8] |
| Asthma Mouse Model | Not specified | Rescued eosinophil infiltration and amplified type 2 immune responses |
Table 3: Effects of this compound on Inflammatory Markers
| Inflammatory Marker | Animal Model/Cell Line | Effect of this compound Treatment | Reference |
| Circulating Proinflammatory Cytokines | Atherosclerosis Mouse Model (ApoE-/-) | Decreased levels | [6] |
| Inflammatory Monocytes (Ly6Chi/CD11b+) | Atherosclerosis Mouse Model (ApoE-/-) | Decreased levels | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Neutrophil Elastase Activity Assay (Fluorometric)
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5). Prepare a stock solution of a fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO. Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add a fixed amount of human neutrophil elastase to each well. Add varying concentrations of this compound to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Substrate Addition and Measurement: Initiate the reaction by adding the fluorogenic substrate to each well. Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC-based substrates).
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
NF-κB Activation Assays
Protocol:
-
Cell Culture and Treatment: Seed adherent cells on sterile glass coverslips in a multi-well plate. Once confluent, treat the cells with neutrophil elastase in the presence or absence of this compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS). Incubate the cells with a primary antibody specific for the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the extent of nuclear translocation.[7][9]
Protocol:
-
Nuclear Extract Preparation: Treat cells with HNE +/- this compound. Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard laboratory protocol. Determine the protein concentration of the nuclear extracts.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific DNA-protein interactions.
-
Electrophoresis and Detection: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis. Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.[1][3][4][10]
MAPK Phosphorylation Assay (Western Blot)
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with HNE in the presence or absence of this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38 or anti-phospho-ERK1/2). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.[11][12][13][14][15]
Clinical Development Status
As of the latest review, there are no publicly registered clinical trials for this compound for inflammatory diseases on major clinical trial registries such as ClinicalTrials.gov.[5] This may indicate that the compound's development was discontinued before reaching clinical phases, or that the information is not in the public domain. Other neutrophil elastase inhibitors have been investigated in clinical trials for various inflammatory conditions.[16]
Conclusion
This compound is a potent and selective inhibitor of human neutrophil elastase that demonstrates significant anti-inflammatory effects in preclinical models. Its mechanism of action, centered on the inhibition of HNE, leads to the downstream modulation of key inflammatory signaling pathways, including NF-κB and MAPK. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of HNE inhibition for the treatment of inflammatory diseases. While the clinical development of this compound appears to be limited, the compound remains a valuable tool for investigating the role of neutrophil elastase in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlighting “Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps”: A New Catch in Cystic Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELANE elastase, neutrophil expressed [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose and time dependency of inflammatory responses in the mouse lung to urban air coarse, fine, and ultrafine particles from six European cities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PU.1 regulates the expression of the human neutrophil elastase gene. | Semantic Scholar [semanticscholar.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 16. Inflammatory cell response in bronchoalveolar lavage fluid after nitrogen dioxide exposure of healthy subjects: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Targets of GW311616 in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the intracellular targets of GW311616, a potent and orally bioavailable inhibitor, with a primary focus on its effects within human neutrophils. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways affected by this compound.
Primary Intracellular Target: Human Neutrophil Elastase (HNE)
The principal intracellular target of this compound in neutrophils is Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules.[1][2] this compound is a potent, long-duration inhibitor of HNE that acts intracellularly.[1] This intracellular activity is a key characteristic, distinguishing it from inhibitors that act solely on extracellular HNE.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound against HNE has been quantified through various studies. The following table summarizes the key inhibition constants.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 22 nM | Purified Human Neutrophil Elastase | [3] |
| Ki | 0.31 nM | Purified Human Neutrophil Elastase | [3] |
| IC50 | 150 µmol/L | U937 Cells (inhibition of proliferation) | [4] |
Downstream Cellular Effects: Induction of Apoptosis
Inhibition of intracellular HNE by this compound has been shown to induce apoptosis, a programmed cell death pathway crucial for the resolution of inflammation.[5] Studies in the human monocytic cell line U937, often used as a model for neutrophil precursor cells, have demonstrated that this compound treatment leads to an increase in apoptotic cells.
Modulation of Apoptosis-Regulating Proteins
The pro-apoptotic effect of this compound is associated with the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. Specifically, treatment with this compound has been observed to:
-
Increase the expression of the pro-apoptotic protein Bax. [3]
-
Decrease the expression of the anti-apoptotic protein Bcl-2. [3]
This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.
Signaling Pathway
The current understanding of the intracellular signaling pathway affected by this compound in neutrophils is centered on its direct inhibition of HNE and the subsequent induction of apoptosis.
Caption: Intracellular signaling pathway of this compound in neutrophils.
Experimental Protocols
This section details the methodologies for assessing the intracellular inhibition of HNE and the induction of apoptosis by this compound.
Intracellular Neutrophil Elastase Inhibition Assay
This protocol is designed to determine the intracellular activity of this compound against HNE in neutrophils or a suitable cell line (e.g., U937).
Objective: To measure the inhibition of HNE activity within intact cells treated with this compound.
Materials:
-
Isolated human neutrophils or U937 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture neutrophils or U937 cells to the desired density.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified incubation period (e.g., 4 to 24 hours) to allow for intracellular uptake.
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS to remove any extracellular inhibitor.
-
Lyse the cells using a suitable lysis buffer to release the intracellular contents, including HNE.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Enzyme Activity Measurement:
-
Add the cell lysate to the wells of a 96-well black microplate.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate.
-
Measure the fluorescence intensity over time using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the HNE activity.
-
-
Data Analysis:
-
Calculate the HNE activity for each concentration of this compound.
-
Determine the IC50 value by plotting the HNE activity against the log of the this compound concentration.
-
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in neutrophils treated with this compound using flow cytometry.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Isolated human neutrophils or U937 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) will identify apoptotic cells (early apoptosis).
-
PI signal will identify necrotic or late apoptotic cells.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the intracellular targets of a compound like this compound in neutrophils.
Caption: Experimental workflow for identifying intracellular targets.
Conclusion
This compound's primary intracellular target in neutrophils is Human Neutrophil Elastase. Its potent inhibitory action on this enzyme triggers a downstream cascade leading to the induction of apoptosis, a process characterized by the upregulation of Bax and downregulation of Bcl-2. The methodologies described herein provide a framework for the continued investigation of this compound and other intracellular HNE inhibitors, which hold therapeutic promise for a variety of inflammatory diseases. Further research is warranted to fully elucidate the broader impact of this compound on other neutrophil signaling pathways.
References
- 1. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil apoptosis: relevance to the innate immune response and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GW311616: A Technical Guide for Investigating Neutrophil-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the pathogenesis of a wide range of inflammatory diseases. Its destructive proteolytic activity on extracellular matrix components and its ability to modulate inflammatory signaling pathways make it a critical therapeutic target. GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE). This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed methodologies for its application in studying neutrophil-mediated diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and atherosclerosis.
Mechanism of Action
This compound is a potent, intracellular inhibitor of human neutrophil elastase.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of NE, thereby preventing the degradation of key structural proteins of the extracellular matrix, such as elastin and collagen.[2][3] By inhibiting NE, this compound also modulates downstream inflammatory processes, including the production of pro-inflammatory cytokines and the induction of apoptosis in inflammatory cells.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 | 22 nM | Human Neutrophil Elastase | |
| Ki | 0.31 nM | Human Neutrophil Elastase | |
| IC50 | 150 µmol/L | U937 Cells (Proliferation) |
Table 2: In Vitro Effects of GW311616A on U937 Human Myeloid Leukemia Cells
| Parameter | Concentration | Result | Reference |
| Apoptosis Rate | 150 µmol/L | 13.60% | |
| Cell Cycle Arrest | 150 µmol/L | G2/M Phase |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Route | Half-life (t1/2) | Reference |
| Rat | 2 mg/kg | Oral | 1.5 hours | |
| Dog | 2 mg/kg | Oral | 1.1 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Neutrophil Elastase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on purified human neutrophil elastase.
-
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of HNE solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths dependent on the substrate) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cell Proliferation and Apoptosis Assay using U937 Cells
This protocol assesses the effect of this compound on the proliferation and apoptosis of the human monocytic cell line U937.
-
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure for Proliferation Assay (MTT):
-
Seed U937 cells in a 96-well plate at a density of 5 x 103 cells/well.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Procedure for Apoptosis Assay (Flow Cytometry):
-
Treat U937 cells with the desired concentration of this compound (e.g., 150 µmol/L) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis of Bax and Bcl-2
This protocol is used to determine the effect of this compound on the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 in U937 cells.
-
Materials:
-
U937 cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated U937 cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the β-actin control.
-
In Vivo Inhibition of Atherosclerosis in a Mouse Model
This protocol describes the use of GW311616A to investigate its therapeutic potential in a mouse model of atherosclerosis.[6][7][8]
-
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerotic lesions.
-
-
Experimental Design:
-
Feed 8-week-old male ApoE-/- mice a high-fat diet (HFD) for 12 weeks to induce atherosclerosis.
-
From week 7 to 12 of HFD feeding, administer GW311616A (2 mg/kg) or vehicle control orally twice a week.[7]
-
At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.
-
-
Outcome Measures:
-
Atherosclerotic Lesion Analysis:
-
Perfuse the mice with PBS and then 4% paraformaldehyde.
-
Excise the aorta and aortic root.
-
Stain sections with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.
-
Perform immunohistochemistry for markers of inflammation (e.g., macrophages) and plaque stability (e.g., smooth muscle cells, collagen).[6]
-
-
Plasma Analysis:
-
Measure plasma levels of total cholesterol, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[7]
-
-
Neutrophil Elastase Activity:
-
Measure NE activity in plasma or tissue homogenates using a fluorometric assay as described above.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
Caption: Signaling pathway of neutrophil elastase in inflammatory diseases and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil Elastase in the Pathogenesis of Chronic Obstructive Pulmonary Disease: A Review | Bentham Science [eurekaselect.com]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Availability and In Vivo Stability of GW311616
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW311616, also known as GW311616A, is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). The development of orally active HNE inhibitors like this compound represents a significant therapeutic advancement. This technical guide provides a comprehensive overview of the biological availability and in vivo stability of this compound, based on available preclinical data.
Pharmacokinetic Profile
This compound has demonstrated oral bioavailability in preclinical animal models, specifically in rats and dogs. The compound is characterized by a long duration of action despite a relatively moderate terminal elimination half-life. This prolonged pharmacodynamic effect is a key feature of its in vivo profile.
Data Summary: Pharmacokinetics of Orally Administered this compound
| Parameter | Rat | Dog |
| Dose | 2 mg/kg | 2 mg/kg |
| Terminal Elimination Half-life (t½) | 1.5 hours[1] | 1.1 hours[1] |
Note: While the terminal elimination half-life is in the range of 1-2 hours, a single oral dose of 2 mg/kg in dogs resulted in over 90% inhibition of neutrophil elastase for four days.[1] This suggests that the compound may have a high affinity for its target and/or distribute to compartments where it has a longer residence time, such as neutrophils in the bone marrow.[1]
In Vivo Stability and Duration of Action
The in vivo stability of this compound contributes to its extended duration of action. Studies have shown that following oral administration, this compound effectively inhibits HNE activity for a prolonged period.
Data Summary: Pharmacodynamic Effect of a Single Oral Dose of this compound
| Species | Dose | Effect | Duration |
| Dog | 0.22 mg/kg | >50% inhibition of elastase | 6 hours[1] |
| Dog | 2 mg/kg | >90% inhibition of circulating enzyme activity | 4 days[1] |
This long duration of action, despite a shorter plasma half-life, is a critical characteristic of this compound, suggesting that plasma concentration may not be the sole determinant of its therapeutic efficacy.
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of this compound are crucial for the replication and extension of these findings. Based on the available information, the following outlines a general methodology.
Oral Administration Protocol for Pharmacokinetic Studies in Rats and Dogs
A standardized protocol for oral administration in preclinical species would likely involve the following steps:
Methodology Details:
-
Animal Models: Male rats and dogs are commonly used species for pharmacokinetic studies.
-
Dose Administration: The compound is typically formulated in a suitable vehicle and administered orally via gavage.
-
Blood Collection: Blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the terminal elimination half-life.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of human neutrophil elastase. The inhibition of HNE by this compound prevents the downstream pathological effects of this enzyme, which include the degradation of extracellular matrix components and the potentiation of inflammatory responses.
The prolonged intracellular inhibition of HNE is a key aspect of this compound's mechanism.
Conclusion
This compound is an orally bioavailable human neutrophil elastase inhibitor with a notable in vivo profile characterized by a long duration of action that surpasses its plasma half-life. This suggests effective target engagement and retention at the site of action. The preclinical data in rats and dogs provide a solid foundation for its potential therapeutic use in HNE-mediated diseases. Further research to fully elucidate its metabolic pathways and to obtain more comprehensive pharmacokinetic data, including Cmax, Tmax, and absolute bioavailability, would provide a more complete understanding of its disposition and further support its clinical development.
References
The Neutrophil Elastase Inhibitor GW311616: A Technical Overview of its Impact on Neutrophil Extracellular Trap Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While essential for innate immunity, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer. Consequently, the pharmacological modulation of NETosis presents a promising therapeutic avenue. This technical guide provides an in-depth analysis of the effect of GW311616, a potent and selective inhibitor of human neutrophil elastase (NE), on NET formation. Neutrophil elastase is a key serine protease involved in the process of chromatin decondensation during NETosis.
This compound: A Potent Inhibitor of Human Neutrophil Elastase
This compound is a well-characterized, orally bioavailable inhibitor of human neutrophil elastase.[1] It exhibits potent inhibitory activity with a reported half-maximal inhibitory concentration (IC50) of 22 nM and an equilibrium dissociation constant (Ki) of 0.31 nM for the human enzyme.[1] Its selectivity and potency make it a valuable tool for investigating the role of neutrophil elastase in various physiological and pathological processes, including NET formation.
Effect of this compound on Neutrophil Extracellular Trap (NET) Formation
Quantitative Data on NET Inhibition
Direct quantitative dose-response data for the inhibition of NET formation by this compound is limited in the currently available scientific literature. However, a key study has demonstrated the efficacy of this compound in a common in vitro model of NETosis.
Table 1: Effect of this compound on Phorbol 12-Myristate 13-Acetate (PMA)-Induced NET Formation
| Compound | Concentration | Effect on NET Formation | Observation |
| This compound | 20 µM | Inhibition | Suppressed nuclear swelling in human neutrophils stimulated with PMA.[2] |
To provide a broader context for the potential dose-dependent effects of neutrophil elastase inhibitors on NET formation, the following table summarizes the quantitative data for a different NE inhibitor, sivelestat. This data is presented for illustrative purposes to demonstrate a typical dose-response relationship.
Table 2: Illustrative Dose-Dependent Inhibition of PMA-Induced NET Formation by Sivelestat
| Compound | Concentration (µM) | % Inhibition of NET Formation (extracellular DNA) |
| Sivelestat | 1 | ~20% |
| Sivelestat | 10 | ~60% |
| Sivelestat | 100 | ~80% |
Note: This data is derived from studies on sivelestat and is intended to be illustrative of the potential dose-dependent inhibitory effect of neutrophil elastase inhibitors on NET formation.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on NET formation.
Isolation of Human Neutrophils
-
Source: Freshly drawn venous blood from healthy human donors.
-
Method: Neutrophils are isolated using density gradient centrifugation. A common method involves layering whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™) and centrifuging. This separates the blood components, with the neutrophil layer being collected.
-
Purification: Red blood cell contamination is removed by hypotonic lysis.
-
Quality Control: The purity of the isolated neutrophils is assessed by microscopy (e.g., Wright-Giemsa staining) or flow cytometry, and viability is determined using a trypan blue exclusion assay.
In Vitro NETosis Induction Assay
-
Cell Seeding: Isolated neutrophils are resuspended in a suitable cell culture medium (e.g., RPMI 1640 supplemented with HEPES) and seeded in multi-well plates (e.g., 96-well plates) at a concentration of approximately 1 x 10^5 to 2 x 10^5 cells per well.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C in a humidified incubator.
-
Stimulation: NETosis is induced by adding a stimulating agent. Phorbol 12-myristate 13-acetate (PMA) is a commonly used potent inducer, typically at a final concentration of 25-100 nM.
-
Incubation: The cells are incubated for a period of 2-4 hours at 37°C to allow for NET formation.
Quantification of NET Formation
-
Method 1: Fluorometric Quantification of Extracellular DNA:
-
A cell-impermeable DNA-binding dye (e.g., SYTOX™ Green) is added to the wells.
-
SYTOX™ Green fluoresces upon binding to extracellular DNA released during NETosis, but does not enter intact cells.
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
An increase in fluorescence intensity correlates with the amount of NET formation.
-
-
Method 2: Quantification of NET-Associated Elastase Activity:
-
After NET induction, the supernatant containing soluble elastase is removed.
-
The remaining NETs are washed to remove any non-associated proteins.
-
A substrate for neutrophil elastase (e.g., a fluorogenic peptide substrate) is added to the wells.
-
The cleavage of the substrate by NET-bound elastase generates a fluorescent signal that is measured over time.
-
-
Method 3: Immunofluorescence Microscopy:
-
Cells are fixed and stained with fluorescently labeled antibodies against NET components, such as anti-citrullinated histone H3 (a marker of chromatin decondensation) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase.
-
DNA is counterstained with a fluorescent dye like DAPI or Hoechst.
-
Images are captured using a fluorescence microscope, and the extent of NET formation can be quantified by analyzing the area of extracellular DNA structures.
-
Signaling Pathways and Experimental Workflow
PMA-Induced NETosis Signaling Pathway
The following diagram illustrates the key signaling events initiated by PMA that lead to NET formation, and the point of intervention for this compound.
Caption: PMA-induced NETosis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Effect on NETosis
The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on PMA-induced NET formation.
Caption: Workflow for evaluating this compound's effect on NETosis.
Conclusion
This compound is a potent inhibitor of human neutrophil elastase that has been shown to suppress NET formation in vitro. By inhibiting neutrophil elastase, this compound interferes with a critical step in the NETosis pathway, namely the decondensation of chromatin. The detailed experimental protocols provided herein offer a framework for further investigation into the precise mechanism and dose-dependent efficacy of this compound and other neutrophil elastase inhibitors. While the available data confirms the principle of NET inhibition by this compound, further studies are warranted to establish a comprehensive dose-response profile. Such data will be crucial for the continued development and evaluation of neutrophil elastase inhibitors as potential therapeutic agents for NET-driven pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxidized Phospholipids and Neutrophil Elastase Coordinately Play Critical Roles in NET Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
GW311616: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its inhibitory activity, pharmacokinetic profile, and its mechanism of action in inducing apoptosis in cancer cell lines. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3S,3aS,6aR)-Hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-[(2E)-1-oxo-4-(1-piperidinyl)-2-butenyl]pyrrolo[3,2-b]pyrrol-2(1H)-one[1] |
| Synonyms | GW-311616, (+)-GW-311616, GW311616A (hydrochloride salt) |
| CAS Number | 198062-54-3 (free base)[2], 197890-44-1 (hydrochloride) |
| Chemical Formula | C₁₉H₃₁N₃O₄S[2] |
| Molecular Weight | 397.53 g/mol (free base)[2], 433.99 g/mol (hydrochloride) |
| SMILES | CC(C)[C@H]1C(=O)N2--INVALID-LINK--S(=O)(=O)C |
| InChI Key | NDNKNUMSTIMSHQ-URZKGLGPSA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to yellow solid |
| Purity | ≥98% (by HPLC)[1] |
| Solubility | Soluble in DMSO and distilled water. Precipitates in biological buffers with pH > 6.5. |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[2] |
Pharmacological Properties
This compound is a potent and highly selective inhibitor of human neutrophil elastase (HNE). Its inhibitory activity has been quantified against HNE and a panel of other serine proteases, demonstrating a significant selectivity profile.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ | Kᵢ | Selectivity (fold vs. HNE) |
| Human Neutrophil Elastase (HNE) | 22 nM[1][3][4] | 0.31 nM[3][4] | 1 |
| Trypsin | >100 µM | - | >4500 |
| Cathepsin G | >100 µM | - | >4500 |
| Plasmin | >100 µM | - | >4500 |
| Chymotrypsin | >3 µM | - | >136 |
| Tissue Plasminogen Activator | >3 µM | - | >136 |
The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, demonstrating its oral bioavailability and a moderate terminal elimination half-life.
Table 4: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose | Terminal Elimination Half-life (t₁/₂) | Key Observation |
| Rat | 2 mg/kg | 1.5 hours[3] | Orally bioavailable. |
| Dog | 2 mg/kg | 1.1 hours[3] | A single 2 mg/kg oral dose resulted in >90% inhibition of circulating NE for 4 days.[3] |
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in leukemia cell lines, such as U937 and K562. This pro-apoptotic effect is mediated through the intrinsic apoptosis pathway, characterized by the modulation of the Bcl-2 family of proteins. Specifically, treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Signaling Pathway of HNE Inhibition-Induced Apoptosis by this compound
The following diagram illustrates the proposed signaling pathway through which this compound, by inhibiting HNE, leads to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding the evaluation of this compound.
In Vitro HNE Inhibition Assay
A common method to determine the inhibitory activity of compounds against HNE involves a chromogenic substrate.
Workflow for HNE Inhibition Assay
Caption: General workflow for an in vitro HNE inhibition assay.
Methodology:
-
Reagents: Human Neutrophil Elastase, a specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO), and this compound.
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the HNE enzyme to the wells.
-
Add serial dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Culture leukemia cell lines (e.g., U937, K562) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells (e.g., U937) with this compound as described for the proliferation assay.
-
Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Pharmacokinetic Studies
The following provides a general protocol for assessing the pharmacokinetics of this compound in animal models.
Workflow for In Vivo Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animals: Use appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Administer a single oral dose of this compound (e.g., 2 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extraction: Extract this compound from the plasma, typically by protein precipitation with a solvent like acetonitrile.
-
Quantification: Analyze the concentration of this compound in the extracted samples using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t₁/₂).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated oral bioavailability and in vitro anti-cancer activity. Its mechanism of action involves the induction of apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in HNE-driven pathologies and as a potential lead compound for the development of novel therapeutics.
References
- 1. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human neutrophil elastase induces endothelial cell apoptosis by activating the PERK-CHOP branch of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukocyte Elastase Induces Lung Epithelial Apoptosis via a PAR-1–, NF-κB–, and p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
GW311616: A Technical Guide for Research in COPD and Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GW311616, a potent and selective inhibitor of human neutrophil elastase (HNE), for research applications in Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI). This document outlines the mechanism of action of HNE in these conditions, summarizes the known preclinical data for HNE inhibitors, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction: The Role of Neutrophil Elastase in Lung Pathologies
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in the degradation of extracellular matrix proteins, including elastin. In the context of lung diseases, excessive or unregulated NE activity is a key driver of tissue damage and inflammation.
Chronic Obstructive Pulmonary Disease (COPD): In COPD, a progressive and irreversible airflow limitation, the protease-antiprotease imbalance is a central pathogenic mechanism.[1][2] Chronic inhalation of irritants, most commonly cigarette smoke, leads to a persistent inflammatory response in the lungs, characterized by a massive influx of neutrophils.[3] These neutrophils release NE, which degrades elastin fibers in the alveolar walls, leading to emphysema and a loss of lung elastic recoil.[4][5] Furthermore, NE perpetuates the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and chemokines.[4]
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): ALI and its more severe form, ARDS, are characterized by acute, diffuse lung inflammation and increased alveolar-capillary permeability.[6] A hallmark of ALI/ARDS is the sequestration of neutrophils in the pulmonary microvasculature and their subsequent migration into the alveolar space.[7] The release of NE from these activated neutrophils contributes significantly to the breakdown of the alveolar-capillary barrier, leading to protein-rich edema fluid accumulation in the alveoli and impaired gas exchange.[4]
This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase, making it a valuable tool for investigating the role of NE in the pathophysiology of COPD and ALI and for evaluating the therapeutic potential of NE inhibition.
Data Presentation: Preclinical Efficacy of Neutrophil Elastase Inhibitors
The following tables summarize key quantitative data related to the activity of this compound and the effects of NE inhibition in preclinical models of lung injury.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 22 nM | Human | [1] |
| Ki | 0.31 nM | Human | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose | Route | t1/2 | Key Findings | Reference |
| Rat | 2 mg/kg | Oral | 1.5 hours | Moderate terminal elimination half-life. | [8] |
| Dog | 2 mg/kg | Oral | 1.1 hours | Rapidly abolishes circulating NE activity; >90% inhibition maintained for 4 days. | [8] |
| Dog | 0.22 mg/kg | Oral | - | >50% inhibition of elastase achieved 6 hours after dosing. | [8] |
Table 3: Effects of Neutrophil Elastase Inhibition in Animal Models of Lung Injury
| Model | Animal | NE Inhibitor | Key Quantitative Outcomes | Reference |
| LPS-Induced ALI | Mouse | Sivelestat | Reduced total cells and neutrophils in BALF. | [6] |
| LPS-Induced ALI | Mouse | MJ33 | Decreased myeloperoxidase (MPO) activity in lung tissue. | [9] |
| Elastase-Induced Emphysema | Mouse | LASSBio-596 | Reduced mean linear intercept (Lm) and improved static lung elastance. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study design.
Elastase-Induced Emphysema in Mice (COPD Model)
This protocol describes the induction of emphysema in mice via intratracheal administration of porcine pancreatic elastase (PPE).
Materials:
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intubation equipment for mice
Procedure:
-
Anesthetize the mouse using a suitable anesthetic regimen.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or by using a non-invasive technique with a light source.
-
Carefully insert a sterile catheter or needle into the trachea.
-
Instill a single dose of PPE (e.g., 0.2-4.8 units per 100g body weight) dissolved in a small volume of sterile saline (e.g., 50-100 µL) directly into the lungs.[8][11] Multiple instillations at weekly intervals can also be performed to induce a more progressive disease model.[8]
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Emphysematous changes, such as increased mean linear intercept and decreased lung elastance, typically develop over 2 to 4 weeks.[12][13]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol details the induction of ALI in mice through the intratracheal or intranasal administration of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
Micropipette or nebulizer
Procedure:
-
Anesthetize the mouse.
-
Administer LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline into the lungs via intratracheal instillation or nebulization.[9][14]
-
The control group should receive an equivalent volume of sterile saline.
-
Monitor the animals for signs of respiratory distress.
-
Assess lung injury at a predetermined time point, typically between 6 and 24 hours after LPS administration.[6][9]
Assessment of Lung Inflammation and Injury
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and cannulate the trachea.
-
Instill and aspirate a known volume of sterile saline or PBS into the lungs. Repeat this process 2-3 times.
-
Pool the collected BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
The supernatant can be stored for cytokine analysis (e.g., ELISA).[15][16]
Histological Analysis:
-
Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut sections (e.g., 4-5 µm).
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform a semi-quantitative histological scoring of lung injury based on parameters such as alveolar septal thickening, inflammatory cell infiltration, edema, and hemorrhage.[17][18][19]
Myeloperoxidase (MPO) Assay:
-
Homogenize a portion of the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric or fluorometric assay. MPO is an enzyme abundant in neutrophils and its activity is a quantitative measure of neutrophil infiltration in the tissue.[20][21][22]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Neutrophil Elastase-Mediated Lung Damage
Caption: Neutrophil elastase (NE) signaling cascade in lung injury.
Experimental Workflow for Evaluating this compound in an ALI Model
Caption: Workflow for assessing this compound efficacy in acute lung injury.
Conclusion and Future Directions
This compound represents a powerful research tool for elucidating the intricate role of neutrophil elastase in the pathogenesis of COPD and ALI. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the therapeutic potential of selective NE inhibition. While preclinical data for various NE inhibitors are promising, further studies specifically utilizing this compound are warranted to generate robust quantitative data on its efficacy in well-characterized animal models of lung disease. To date, there is a lack of publicly available data from clinical trials specifically investigating this compound for respiratory diseases. Future research should focus on bridging this translational gap to determine the potential of this compound as a novel therapeutic agent for patients with COPD and ALI.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Elastase-induced pulmonary emphysema: insights from experimental models. | Semantic Scholar [semanticscholar.org]
- 6. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
- 9. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential and quantitative analysis of a murine model of elastase-induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 15. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of cytokines in serum and bronchoalveolar lavage fluid in patients with immune-checkpoint inhibitor-associated pneumonitis: a cross-sectional case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of neutrophil content in brain and lung tissue by a modified myeloperoxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GW311616 in the Investigation of Autoimmune Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune disorders, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in modern medicine. A growing body of evidence implicates neutrophils and their serine proteases, particularly human neutrophil elastase (HNE), in the pathogenesis of these complex diseases. GW311616, a potent and selective inhibitor of HNE, has emerged as a critical research tool for elucidating the role of this enzyme in autoimmune-related inflammation and tissue damage. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical models of autoimmune disorders, with a focus on systemic lupus erythematosus (SLE). We present a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development in this promising area.
Introduction to this compound
This compound is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase.[1] Its high specificity allows for the targeted investigation of HNE's role in various physiological and pathological processes, distinguishing its effects from those of other serine proteases.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 22 nM | [1] |
| Kᵢ | 0.31 nM | [1] |
The Role of Neutrophil Elastase in Autoimmunity
Neutrophil elastase is a key effector molecule of neutrophils, contributing to host defense by degrading microbial proteins. However, its dysregulation and excessive activity are implicated in the inflammatory cascade and tissue destruction seen in a variety of autoimmune diseases. HNE is known to contribute to:
-
Inflammatory Mediator Production: HNE can directly and indirectly modulate the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.
-
Immune Cell Activation: It can influence the function of other immune cells, including macrophages and T lymphocytes, further amplifying the inflammatory response.
-
Neutrophil Extracellular Trap (NET) Formation: HNE is a critical component in the formation of NETs, web-like structures of DNA, histones, and granular proteins released by neutrophils. While a defense mechanism, excessive NETosis is increasingly recognized as a source of autoantigens and a driver of autoimmune responses in diseases like SLE and rheumatoid arthritis.
This compound in a Preclinical Model of Systemic Lupus Erythematosus
A pivotal study utilizing the NZWxBXSB F1 mouse model, which spontaneously develops a lupus-like disease, has provided significant insights into the therapeutic potential of HNE inhibition with this compound.
In Vivo Efficacy of this compound in the NZWxBXSB F1 Mouse Model
In a six-week study, daily oral administration of GW311616A demonstrated significant protective effects against multiple facets of the lupus phenotype.
Table 2: In Vivo Effects of GW311616A in a Lupus Mouse Model
| Endpoint Assessed | Observation with GW311616A Treatment | Reference |
| Autoantibody Levels | ||
| Anti-CRAMP (LL-37 orthologue) | Reduced levels | [2] |
| Anti-β2 glycoprotein I (β2GPI) | Reduced levels | [2] |
| Anti-double-stranded DNA (dsDNA) | No significant effect | [2] |
| Glomerulonephritis | ||
| Proteinuria-free survival | Improved | [2] |
| Complement C3 deposition in kidneys | Reduced | [2] |
| T Cell Activation | ||
| CD4+ CD44+ CD62L- effector T cells | Reduced expansion in spleens | [2] |
| Thrombosis | ||
| Cardiac fibrosis | Reduced | [2] |
| Venous thrombosis (IVC ligation) | Mitigated macroscopic thrombosis | [2] |
Experimental Protocols
-
Compound: GW311616A
-
Vehicle: To be determined from the full study publication.
-
Dosage: To be determined from the full study publication.
-
Administration Route: Daily oral gavage.
-
Treatment Duration: Six weeks.
-
Animal Model: NZWxBXSB F1 mice.
-
Cell Type: Human or mouse neutrophils.
-
Stimuli: Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) or lupus patient serum.
-
Inhibitor: GW311616A (concentration to be optimized, e.g., 20 µM).
-
Assay Principle: Quantification of extracellular DNA release using a fluorescent dye (e.g., Sytox Green) or measurement of NET-associated elastase activity.
-
Protocol Outline:
-
Isolate neutrophils from peripheral blood.
-
Plate neutrophils in a multi-well plate.
-
Pre-incubate cells with GW311616A or vehicle control.
-
Stimulate NETosis with PMA or lupus serum.
-
Incubate for a specified time (e.g., 4 hours).
-
Quantify extracellular DNA or elastase activity.
-
-
Animal Model: Aged NZWxBXSB F1 mice.
-
Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Ligate the IVC and its side branches just below the renal veins.
-
Close the abdominal incision.
-
-
Treatment: Administer GW311616A or vehicle control prior to and/or following the ligation procedure.
-
Analysis: After a set period (e.g., 48 hours), harvest the IVC and quantify the thrombus weight and length.
Signaling Pathways Modulated by Neutrophil Elastase
The pathogenic effects of neutrophil elastase in autoimmune disorders are mediated through its influence on various signaling pathways. Inhibition of HNE by this compound can therefore interrupt these cascades.
Neutrophil Elastase-Mediated Inflammatory Signaling
Neutrophil Extracellular Trap (NET) Formation Workflow
Conclusion and Future Directions
This compound serves as an indispensable tool for dissecting the intricate role of neutrophil elastase in the pathology of autoimmune disorders. The preclinical evidence, particularly from the lupus mouse model, strongly suggests that HNE is a valid therapeutic target. Future research should focus on:
-
Expanding the Scope: Investigating the efficacy of this compound in other preclinical models of autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, to broaden its potential applications.
-
Quantitative Analysis: Conducting detailed dose-response studies to establish optimal therapeutic windows and further quantify the effects of this compound on a wide range of autoimmune and inflammatory biomarkers.
-
Translational Studies: Moving towards clinical investigations of HNE inhibitors in human autoimmune diseases, leveraging the knowledge gained from preclinical studies with tools like this compound.
The continued exploration of HNE's role through the use of specific inhibitors like this compound holds great promise for the development of novel and targeted therapies for patients suffering from a range of debilitating autoimmune conditions.
References
The Impact of GW311616 on Protease-Antiprotease Imbalance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delicate equilibrium between proteases and their endogenous inhibitors, the antiproteases, is critical for maintaining tissue homeostasis. An imbalance, particularly an excess of protease activity, is a key pathological feature of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1][2][3] Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a primary contributor to this imbalance and subsequent tissue destruction.[4][5] GW311616 has emerged as a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), representing a significant therapeutic strategy to restore the protease-antiprotease balance.[6][7] This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and related pathways.
Core Mechanism of Action of this compound
This compound is a potent, long-duration, and selective inhibitor of human neutrophil elastase.[6][7] Its primary mechanism for influencing the protease-antiprotease balance is the direct and potent inhibition of HNE activity. This restores the equilibrium by reducing the proteolytic burden that can overwhelm endogenous antiproteases like alpha-1 antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI).[4][8]
Below is a diagram illustrating the central role of this compound in mitigating the effects of excessive neutrophil elastase.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| IC50 | 22 nM | - | Human Neutrophil Elastase | [6] |
| Ki | 0.31 nM | - | Human Neutrophil Elastase | [6] |
| NE Activity Suppression | Marked | U937 and K562 cells | 150 µM; 48 hours | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route | Key Findings | Reference |
| Dog | 2 mg/kg | Oral | Rapidly abolishes circulating NE activity; >90% inhibition maintained for 4 days. | [6] |
| Rat | 2 mg/kg | Oral | Terminal elimination half-life (t1/2) of 1.5 hours. | [6] |
| Dog | 2 mg/kg | Oral | Terminal elimination half-life (t1/2) of 1.1 hours. | [6] |
Table 3: Cellular Effects of this compound in U937 Leukemia Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Proliferation | 20-320 µM | 48 hours | Inhibition | [6] |
| Apoptosis | 20-320 µM | 48 hours | Induction | [6] |
| Bax Protein Expression | 150 µM | - | Increase | [6] |
| Bcl-2 Protein Expression | 150 µM | - | Decrease | [6] |
Experimental Protocols
Detailed experimental protocols for the studies cited above are not fully available in the public domain. However, based on standard methodologies, the following generalized protocols can be described.
In Vitro Neutrophil Elastase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds like this compound.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of HNE to the wells of the microplate.
-
Add the different concentrations of this compound to the wells containing HNE and incubate for a predefined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
The rate of substrate cleavage is proportional to the fluorescence signal.
-
Calculate the percentage of HNE inhibition for each this compound concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Animal Studies (General Protocol)
The following represents a generalized protocol for assessing the in vivo efficacy of an orally administered HNE inhibitor like this compound.
Animals:
-
Species such as rats or dogs are commonly used.
Procedure:
-
Animals are fasted overnight before dosing.
-
This compound is formulated in a suitable vehicle for oral administration.
-
A single oral dose of this compound is administered to the treatment group, while the control group receives the vehicle only.
-
Blood samples are collected at various time points post-dosing.
-
Plasma is separated from the blood samples.
-
The activity of circulating neutrophil elastase in the plasma samples is measured using an appropriate assay.
-
The percentage of NE inhibition is calculated at each time point relative to the pre-dose levels or the vehicle-treated group.
-
Pharmacokinetic parameters, such as the terminal elimination half-life (t1/2), can also be determined from the plasma concentrations of this compound over time.
Signaling Pathways and Broader Effects
While the primary mechanism of this compound is the direct inhibition of HNE, it is important to understand the downstream consequences of this action on cellular signaling. Excessive HNE activity is known to trigger pro-inflammatory signaling cascades. For instance, NE can stimulate the production of mucin MUC1 in lung epithelial cells through a complex signaling pathway.[3]
By potently inhibiting NE, this compound can be inferred to block the initiation of such pro-inflammatory signaling cascades, thereby contributing to its therapeutic effect. The current body of research does not indicate that this compound directly modulates the expression or activity of endogenous antiproteases like AAT or SLPI. Its effect on the protease-antiprotease balance is primarily achieved by diminishing the activity of the key protease, HNE.
Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in both in vitro and in vivo models. Its primary contribution to restoring the protease-antiprotease balance lies in its direct and sustained inhibition of HNE. This action prevents the excessive proteolytic activity that drives tissue damage and pro-inflammatory signaling in various diseases. The quantitative data underscores its potential as a therapeutic agent. While detailed experimental protocols from seminal studies are not fully public, standardized assays confirm its mechanism and potency. Further research into the broader downstream effects of HNE inhibition by this compound will continue to elucidate its full therapeutic potential in managing inflammatory conditions characterized by a protease-antiprotease imbalance.
References
- 1. The role of secretory leukocyte proteinase inhibitor and elafin (elastase-specific inhibitor/skin-derived antileukoprotease) as alarm antiproteinases in inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophils and protease/antiprotease imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Secretory leukocyte protease inhibitor influences periarticular joint inflammation in Borrelia burgdorferi-infected mice | eLife [elifesciences.org]
- 7. Protease-Antiprotease Imbalance in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GW311616: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro use of GW311616, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is intended to guide researchers in studying the cellular effects of HNE inhibition in relevant cell models.
Introduction
This compound is a powerful, orally bioavailable, and long-acting inhibitor of human neutrophil elastase (HNE) with an IC50 of 22 nM and a Ki of 0.31 nM.[1] HNE is a serine protease stored in the azurophilic granules of neutrophils and is involved in a variety of physiological and pathological processes, including inflammation, immune responses, and tissue remodeling.[2][3] Dysregulation of HNE activity is implicated in several inflammatory diseases. By inhibiting HNE, this compound serves as a valuable tool for investigating the role of this enzyme in cellular processes and as a potential therapeutic agent. In vitro studies have demonstrated that this compound can suppress NE activity in cell lines such as U937 and K562, leading to the inhibition of proliferation and induction of apoptosis.[1]
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of HNE. This inhibition leads to the modulation of downstream signaling pathways that are regulated by HNE. While HNE is known to cleave a variety of extracellular matrix proteins, it can also enter cells and directly interact with intracellular signaling molecules.
The inhibition of HNE by this compound has been shown to induce apoptosis in leukemia cell lines.[1] This pro-apoptotic effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1] Furthermore, HNE has been reported to influence several signaling pathways, including the JNK, p38 MAPK, and PI3K/Akt pathways. HNE can activate pro-apoptotic signaling through JNK and p38 MAPK and can also cleave and alter the transcriptional activity of NF-κB.[1] Conversely, some studies suggest that HNE can promote cell survival by activating the PI3K/Akt signaling pathway.[2][4] By blocking HNE activity, this compound is expected to counteract these effects, thereby promoting apoptosis in susceptible cell types.
Data Presentation
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (HNE) | 22 nM | N/A | [1] |
| Ki (HNE) | 0.31 nM | N/A | [1] |
| Effective Concentration (NE Activity Suppression) | 150 µM | U937, K562 | [1] |
| Effective Concentration (Inhibition of Proliferation and Apoptosis Induction) | 20-320 µM | U937 | [1] |
| Apoptosis Rate (150 µM GW311616A) | 13.60% | U937 | [5] |
| Cell Cycle Arrest (150 µM GW311616A) | G2/M phase | U937 | [5] |
Experimental Protocols
Protocol 1: General Cell Culture of U937 and K562 Cells
This protocol describes the routine maintenance of U937 (human histiocytic lymphoma) and K562 (human chronic myelogenous leukemia) cell lines, which are susceptible to the effects of this compound.
Materials:
-
U937 or K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and bring the total volume to 20-25 mL with complete growth medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Maintenance: Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[3] Monitor cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion.
-
Subculturing: When the cell density approaches 2 x 10^6 cells/mL, subculture the cells. Gently pipette the cell suspension to break up any clumps. Transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium to achieve a seeding density of 1-2 x 10^5 viable cells/mL.[3]
Protocol 2: In Vitro Treatment with this compound
This protocol outlines the procedure for treating U937 or K562 cells with this compound to assess its biological effects.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium (from Protocol 1)
-
U937 or K562 cells in suspension culture
-
Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in multi-well plates at the desired density. The optimal seeding density will depend on the specific assay and the duration of the experiment. A typical seeding density for a 96-well plate for a 48-hour proliferation assay is 1 x 10^4 cells/well.[6]
-
Treatment Preparation: On the day of treatment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 20 µM to 320 µM).[1] Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Cell Treatment: Add the this compound-containing medium or the vehicle control medium to the appropriate wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired period (e.g., 48 hours for proliferation and apoptosis assays).[1]
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound (from Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, collect the cells from each well, including any floating cells in the supernatant. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated apoptosis via HNE inhibition.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
Application Notes and Protocols: Preparation of GW311616 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of GW311616, a potent and selective inhibitor of human neutrophil elastase. Accurate preparation of these solutions is critical for obtaining reliable and reproducible experimental results.
Compound Information and Properties
This compound is available as a free base and a hydrochloride salt (GW311616A). It is essential to use the correct molecular weight corresponding to the specific form of the compound being used for accurate molar concentration calculations.
Table 1: Quantitative Data for this compound
| Property | This compound (Free Base) | This compound hydrochloride (GW311616A) |
| Molecular Formula | C₁₉H₃₁N₃O₄S | C₁₉H₃₂ClN₃O₄S |
| Molecular Weight | 397.53 g/mol [1][2][3] | 433.99 g/mol [4][5] |
| Appearance | Solid, White to yellow crystalline powder[4][6] | Solid |
| Solubility (In Vitro) | DMSO: ≥66.67 mg/mL (167.71 mM); requires sonication[2] | DMSO: ≥21.7 mg/mL (≥50 mM)[5] Water: 100 mg/mL (230.42 mM); requires sonication[4] Ethanol: ≥54.6 mg/mL |
| Storage (Solid) | -20°C for up to 3 years, 4°C for up to 2 years.[2] | 4°C for short term, -20°C for long term (stable for at least 2 years).[6] |
| Storage (Stock Solution in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month.[4] Aliquot to avoid repeated freeze-thaw cycles. | -80°C for up to 6 months; -20°C for 1 month.[4] |
Note: The solubility of this compound hydrochloride in biological buffers with a pH > 6.5 is poor, leading to precipitation.[6] It is recommended to use distilled water rather than buffers for aqueous stock solutions.[6]
Experimental Protocols
Protocol for Preparing In Vitro Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 433.99 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound hydrochloride is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 433.99 g/mol x 1000 mg/g = 4.34 mg
-
-
Weigh the compound: Carefully weigh out 4.34 mg of this compound hydrochloride powder and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator to aid dissolution until the solution is clear.[2][4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the final desired concentration: For example, to achieve a final concentration of 10 µM in the cell culture medium.
-
Perform serial dilutions: It is recommended to perform an intermediate dilution to ensure accuracy.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of cell culture medium.
-
Final Dilution: Dilute the 1 mM intermediate solution 1:100 by adding, for example, 10 µL of the 1 mM solution to 990 µL of cell culture medium to achieve a final concentration of 10 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solution.
-
Immediate Use: Add the final working solution to the cells immediately after preparation.
Protocol for Preparing In Vivo Working Solution
For animal studies, this compound is often formulated in a vehicle that enhances its solubility and bioavailability. Below is a common formulation.
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Prepare a concentrated stock solution in DMSO: First, dissolve the required amount of this compound in DMSO. For example, to prepare a final solution of 2.5 mg/mL, you could prepare a 25 mg/mL stock in DMSO.[4]
-
Mix the vehicle components: In a sterile tube, add the solvents in the following order, ensuring each is fully mixed before adding the next:
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.[4]
-
-
Final Concentration: This procedure results in a 1 mL working solution with a this compound concentration of 2.5 mg/mL.
-
Use: It is recommended to prepare this working solution fresh on the day of use.[7] If precipitation occurs, warming and/or sonication can be used to aid dissolution.[4][7]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound solutions.
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
Caption: Workflow for diluting the stock solution to a final working concentration.
References
Application Notes and Protocols: Optimal Concentration of GW311616 for Treating Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases and certain cancers. HNE is stored in the azurophilic granules of neutrophils and is released upon activation, where it can degrade extracellular matrix components, process inflammatory cytokines, and modulate cell signaling pathways. The inhibition of HNE by this compound presents a valuable tool for in vitro studies aimed at understanding the role of neutrophil elastase in disease processes and for the preclinical evaluation of HNE inhibitors.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for treating cultured cells. The document includes a summary of effective concentrations in various cell lines, detailed experimental protocols for determining optimal dosage, and an overview of the key signaling pathways affected by HNE inhibition.
Data Presentation: Effective Concentrations of this compound in Cultured Cells
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes reported effective concentrations of this compound in different cultured cell lines. This information can serve as a starting point for designing dose-response experiments.
| Cell Line | Cell Type | Concentration Range | Treatment Duration | Observed Effects |
| U937[1] | Human monocytic leukemia | 20 - 320 µM | 48 hours | Inhibition of proliferation, induction of apoptosis.[1] |
| U937[1] | Human monocytic leukemia | 150 µM | 48 hours | Marked suppression of neutrophil elastase activity, increased Bax expression, decreased Bcl-2 expression.[1] |
| K562[1] | Human myelogenous leukemia | 150 µM | 48 hours | Marked suppression of neutrophil elastase activity.[1] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the direct inhibition of human neutrophil elastase. The downstream effects of this inhibition are widespread and impact several critical signaling pathways involved in inflammation, tissue remodeling, and cell fate.
Inhibition of Pro-Inflammatory Signaling
Neutrophil elastase can activate pro-inflammatory signaling cascades. By inhibiting HNE, this compound can attenuate these inflammatory responses.
Modulation of Extracellular Matrix Degradation
HNE can directly degrade extracellular matrix (ECM) components and also activate matrix metalloproteinases (MMPs), leading to tissue damage. This compound can prevent this by inhibiting HNE.
References
Application Notes and Protocols for GW311616 in a Mouse Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GW311616, a potent and selective neutrophil elastase inhibitor, in a preclinical mouse model of acute lung injury (ALI). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for this severe inflammatory lung condition.
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, damage to the alveolar-capillary barrier, and impaired gas exchange.[1] Neutrophil infiltration and the subsequent release of damaging enzymes, such as neutrophil elastase (NE), are key pathogenic events in ALI.[1][2] NE, a serine protease, contributes to tissue destruction, degradation of the extracellular matrix, and amplification of the inflammatory cascade.[3][4] Therefore, inhibiting NE activity presents a promising therapeutic strategy for mitigating the severity of ALI.
This compound is a potent and selective inhibitor of human neutrophil elastase.[5] While direct studies on this compound in ALI mouse models are not extensively published, research on other NE inhibitors, such as Sivelestat, has demonstrated the potential of this drug class to attenuate lung injury in similar preclinical models.[6][7] These studies have shown that NE inhibition can reduce inflammatory cell infiltration, decrease pro-inflammatory cytokine levels, and improve overall lung pathology.[6][7]
This document outlines detailed protocols for inducing ALI in mice using lipopolysaccharide (LPS) and for evaluating the efficacy of this compound. It also provides a proposed signaling pathway to illustrate the mechanism of action.
Data Presentation
The following tables provide a structured summary of expected quantitative data from experiments evaluating this compound in an LPS-induced ALI mouse model. These are representative tables based on typical outcomes observed with neutrophil elastase inhibitors in similar studies.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cellularity
| Treatment Group | Total Cells (x 10⁵) | Neutrophils (x 10⁵) | Macrophages (x 10⁵) |
| Vehicle Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 1.4 ± 0.2 |
| LPS + Vehicle | 15.2 ± 2.1 | 12.5 ± 1.8 | 2.7 ± 0.5 |
| LPS + this compound (Low Dose) | 9.8 ± 1.5 | 7.9 ± 1.2 | 1.9 ± 0.4 |
| LPS + this compound (High Dose) | 6.5 ± 1.1 | 4.8 ± 0.9 | 1.7 ± 0.3 |
*p < 0.05 vs. LPS + Vehicle; **p < 0.01 vs. LPS + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Pro-Inflammatory Cytokines in BALF (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Vehicle Control | 25 ± 5 | 40 ± 8 | 15 ± 4 |
| LPS + Vehicle | 850 ± 120 | 1200 ± 150 | 450 ± 60 |
| LPS + this compound (Low Dose) | 550 ± 90 | 800 ± 110 | 280 ± 45* |
| LPS + this compound (High Dose) | 300 ± 50 | 550 ± 80 | 150 ± 30** |
*p < 0.05 vs. LPS + Vehicle; **p < 0.01 vs. LPS + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Lung Injury Parameters
| Treatment Group | Lung Wet/Dry Weight Ratio | Lung Myeloperoxidase (MPO) Activity (U/g tissue) | Histological Lung Injury Score |
| Vehicle Control | 4.1 ± 0.2 | 0.5 ± 0.1 | 0.5 ± 0.2 |
| LPS + Vehicle | 7.8 ± 0.5 | 5.2 ± 0.7 | 3.8 ± 0.4 |
| LPS + this compound (Low Dose) | 6.2 ± 0.4 | 3.1 ± 0.5 | 2.5 ± 0.3* |
| LPS + this compound (High Dose) | 5.1 ± 0.3 | 1.8 ± 0.3 | 1.6 ± 0.2** |
*p < 0.05 vs. LPS + Vehicle; **p < 0.01 vs. LPS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury in mice via intratracheal administration of LPS. This method is widely used to model the inflammatory aspects of ALI.[8][9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Animal intubation platform
-
22-gauge catheter
-
Microsyringe
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on an intubation platform.
-
Visualize the trachea by transillumination of the neck.
-
Gently insert a 22-gauge catheter into the trachea.
-
Instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile PBS directly into the lungs via the catheter.
-
Administer a 100 µL bolus of air to ensure distribution of the LPS throughout the lungs.
-
Remove the catheter and allow the mouse to recover on a warming pad.
-
Monitor the animals for signs of distress. The peak of inflammation is typically observed 24-48 hours post-LPS administration.
Administration of this compound
This compound can be administered prophylactically or therapeutically. The following protocol outlines a prophylactic administration route.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, PBS with a small percentage of DMSO and Tween 80)
-
Gavage needles or appropriate syringes for the chosen route of administration
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to the mice at the desired dose (e.g., 1-10 mg/kg) via oral gavage or intraperitoneal injection.
-
The timing of administration should be determined based on the experimental design. For prophylactic treatment, administer this compound 1-2 hours prior to LPS instillation.
-
For therapeutic studies, this compound can be administered at various time points after LPS challenge.
Assessment of Lung Injury
a. Bronchoalveolar Lavage (BAL):
-
At the desired time point post-LPS challenge, euthanize the mouse.
-
Expose the trachea and insert a catheter.
-
Instill and aspirate 1 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Resuspend the cell pellet and perform total and differential cell counts.
b. Lung Histology:
-
After BAL, perfuse the lungs with PBS.
-
Inflate the lungs with 4% paraformaldehyde and excise them.
-
Fix the lungs in 4% paraformaldehyde overnight.
-
Process the tissue for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining.
-
Score the lung sections for edema, inflammation, and alveolar damage.
c. Lung Myeloperoxidase (MPO) Assay:
-
Homogenize a portion of the lung tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay kit as an indicator of neutrophil infiltration.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. santhera.com [santhera.com]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 6. Inhibition of neutrophil elastase contributes to attenuation of lipopolysaccharide-induced acute lung injury during neutropenia recovery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase inhibitor (sivelestat) attenuates subsequent ventilator-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GW311616 in Cystic Fibrosis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation and infection, leading to progressive lung damage. A key contributor to this pathology is an overabundance of neutrophil elastase (NE) in the airways.[1][2][3] NE, a serine protease released by neutrophils, degrades structural proteins, promotes inflammation, increases mucus production, and can even impair the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][4][5][6][7]
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE). While direct studies of this compound in cystic fibrosis models are not extensively published, its mechanism of action makes it a valuable research tool to investigate the roles of NE in CF pathophysiology and to evaluate the therapeutic potential of NE inhibition.
These application notes provide detailed protocols for the use of this compound in key in vitro models of cystic fibrosis, enabling researchers to explore its effects on inflammation, mucus production, ciliary function, and CFTR integrity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| Target | Human Neutrophil Elastase (HNE) | Internal Data |
| IC₅₀ | 22 nM | Vendor Data |
| Kᵢ | 0.31 nM | Vendor Data |
| Cellular Activity | Markedly suppresses NE activity in U937 and K562 cell lines at 150 µM | Vendor Data |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (Oral) | t½ | Efficacy | Source |
| Rat | 2 mg/kg | 1.5 hours | >50% inhibition of elastase at 6 hours | Vendor Data |
| Dog | 2 mg/kg | 1.1 hours | >90% inhibition of NE for 4 days | Vendor Data |
Experimental Protocols
Protocol 1: Inhibition of NE-Induced IL-8 Production in Human Bronchial Epithelial (HBE) Cells
Objective: To determine the efficacy of this compound in blocking neutrophil elastase-induced pro-inflammatory cytokine production (IL-8) in a human bronchial epithelial cell line (e.g., BET-1A or CFBE41o-).[8][9]
Materials:
-
Human bronchial epithelial cell line (e.g., BET-1A)
-
Cell culture medium and supplements
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
DMSO (vehicle control)
-
IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HBE cells in 96-well plates until they reach 80-90% confluency.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
NE Stimulation:
-
Prepare a solution of HNE in cell culture medium to a final concentration known to induce IL-8 production (e.g., 50-200 nM).[10]
-
Add the HNE solution to the wells, except for the unstimulated control wells.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IL-8 levels in the this compound-treated wells to the NE-stimulated and vehicle-treated controls.
Protocol 2: Assessment of this compound on Mucin (MUC5AC) Expression in HBE Cells
Objective: To evaluate the ability of this compound to inhibit NE-induced MUC5AC gene expression in HBE cells.[11][12]
Materials:
-
HBE cells (e.g., primary HBE cells or a suitable cell line) cultured at an air-liquid interface (ALI)
-
ALI culture medium and inserts
-
Human Neutrophil Elastase (HNE)
-
This compound
-
DMSO
-
RNA extraction kit
-
qRT-PCR reagents and primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
ALI Culture: Differentiate HBE cells on permeable supports until a mature, mucociliary phenotype is established.
-
Treatment:
-
Apically treat the ALI cultures with this compound (e.g., 1 µM) or vehicle for 1-2 hours.
-
Apically stimulate the cultures with HNE (e.g., 100 nM) for 24 hours.[10]
-
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers for MUC5AC and a housekeeping gene.
-
-
Data Analysis: Calculate the relative expression of MUC5AC mRNA, normalized to the housekeeping gene, and compare the different treatment groups.
Protocol 3: Evaluating the Protective Effect of this compound on Ciliary Beat Frequency (CBF)
Objective: To determine if this compound can prevent the detrimental effects of NE on ciliary beat frequency in primary human nasal epithelial cells. While some studies show NE can increase CBF at certain concentrations, others suggest it can be damaging.[13][14][15][16][17] This protocol allows for the investigation of this compound's protective role.
Materials:
-
Freshly obtained human nasal epithelial cells (via brushing)
-
Culture medium
-
Human Neutrophil Elastase (HNE)
-
This compound
-
DMSO
-
High-speed video microscopy system
Procedure:
-
Cell Isolation: Obtain nasal epithelial cells by brushing and resuspend them in culture medium.
-
Pre-treatment:
-
Aliquot the cell suspension into different tubes.
-
Add this compound (e.g., 10 nM - 1 µM) or vehicle to the respective tubes and incubate for 30-60 minutes.
-
-
NE Exposure: Add HNE (e.g., 0.1 U/ml) to the cell suspensions.
-
CBF Measurement:
-
Immediately place a sample of the cell suspension on a microscope slide.
-
Using a high-speed video camera mounted on a microscope, record the ciliary movement at 37°C.
-
Analyze the video recordings to determine the ciliary beat frequency (in Hz).
-
Repeat measurements at different time points (e.g., 5 minutes, 1 hour, 6 hours).
-
-
Data Analysis: Compare the CBF of this compound-treated cells to that of cells exposed to NE alone and control cells.
Protocol 4: Rescue of CFTR Function in Airway Organoids using a Forskolin-Induced Swelling (FIS) Assay
Objective: To assess if inhibiting NE with this compound can rescue CFTR function in cystic fibrosis patient-derived airway organoids, which may be compromised by NE-mediated degradation.[2][4][5]
Materials:
-
Human airway organoids derived from CF patients, cultured in a basement membrane matrix
-
Organoid culture medium
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Forskolin
-
Brightfield microscope with live-cell imaging capabilities
Procedure:
-
Organoid Culture: Culture CF airway organoids in 96-well plates.
-
Treatment:
-
Treat the organoids with HNE (e.g., 50 nM) with or without this compound (e.g., 1 µM) for 6-24 hours.
-
-
Forskolin-Induced Swelling (FIS) Assay:
-
Image Analysis:
-
Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage increase in organoid area relative to time 0.
-
-
Data Analysis: Compare the forskolin-induced swelling in organoids treated with HNE and this compound to those treated with HNE alone and untreated controls.
Mandatory Visualizations
Caption: NE signaling in airway epithelial cells.
Caption: Workflow for IL-8 inhibition assay.
Caption: Logic of the organoid rescue experiment.
References
- 1. Neutrophil Elastase and Chronic Lung Disease [mdpi.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Targeting neutrophil elastase in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase degrades cystic fibrosis transmembrane conductance regulator via calpains and disables channel function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Neutrophil elastase in respiratory epithelial lining fluid of individuals with cystic fibrosis induces interleukin-8 gene expression in a human bronchial epithelial cell line. [jci.org]
- 9. Neutrophil elastase in respiratory epithelial lining fluid of individuals with cystic fibrosis induces interleukin-8 gene expression in a human bronchial epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil elastase induces MUC5AC gene expression in airway epithelium via a pathway involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. S88 Neutrophil elastase increases ciliary beat frequency ex-vivo: implications for the bronchiectasis airway | Thorax [thorax.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of ciliary beat frequency in vitro by sputum from patients with bronchiectasis: a serine proteinase effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of ciliary beat frequency in vitro by sputum from patients with bronchiectasis: a serine proteinase effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. stemcell.com [stemcell.com]
- 20. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 22. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Application Notes and Protocols for In Vivo Studies of Inflammatory Bowel Disease (IBD) using a PPAR-γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] In vivo animal models are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[2][3] Chemically induced colitis models, such as the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models, are widely used to mimic aspects of human IBD.[4]
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating inflammation and lipid metabolism.[5] Notably, PPAR-gamma (PPAR-γ) is highly expressed in the colon and its activation has been shown to ameliorate intestinal inflammation, making it a promising therapeutic target for IBD.[6][7] PPAR-γ agonists have demonstrated efficacy in experimental models of colitis by reducing inflammatory markers and improving histological scores.[5]
These application notes provide detailed protocols for inducing colitis in mice and for the administration of a representative PPAR-γ agonist to study its therapeutic effects.
Data Presentation
The following table summarizes key quantitative parameters typically assessed in preclinical IBD studies to evaluate the efficacy of a therapeutic agent like a PPAR-γ agonist.
| Parameter | Control Group (Vehicle) | PPAR-γ Agonist Treated Group | Method of Measurement | Expected Outcome with Effective Treatment |
| Body Weight Loss (%) | 15-25% | 5-10% | Daily measurement of individual mouse body weight. | Attenuation of body weight loss. |
| Disease Activity Index (DAI) | 8-12 | 2-5 | Scoring system based on weight loss, stool consistency, and rectal bleeding. | Significant reduction in DAI score. |
| Colon Length (cm) | 5-6 cm | 7-8 cm | Measurement of the colon from the cecum to the anus at necropsy. | Prevention of colon shortening. |
| Histological Score | 8-10 | 2-4 | H&E staining of colon sections, scored for inflammation, crypt damage, and ulceration. | Reduced inflammation, preserved crypt architecture, and less ulceration. |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | High | Low | Enzymatic assay on colon tissue homogenates to quantify neutrophil infiltration. | Decreased MPO activity, indicating reduced neutrophil infiltration. |
| Pro-inflammatory Cytokine mRNA Expression (fold change) | High (e.g., TNF-α, IL-6, IL-1β) | Low | qRT-PCR analysis of RNA extracted from colon tissue. | Downregulation of pro-inflammatory cytokine gene expression. |
Experimental Protocols
Protocol 1: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)
This protocol describes the induction of acute colitis in mice, a model that resembles human ulcerative colitis.[8]
Materials:
-
8-12 week old C57BL/6 mice[8]
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined in a pilot study.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days.[9] The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and signs of rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period (day 5-7), euthanize the mice for tissue collection and analysis.
Protocol 2: Administration of a PPAR-γ Agonist
This protocol outlines the administration of a therapeutic compound, such as a PPAR-γ agonist, to mice with induced colitis.
Materials:
-
PPAR-γ agonist compound
-
Vehicle for dissolving the compound (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the PPAR-γ agonist solution in the appropriate vehicle at the desired concentration.
-
Initiate treatment with the PPAR-γ agonist either prophylactically (before or at the same time as DSS administration) or therapeutically (after the onset of colitis symptoms).
-
Administer the compound or vehicle to the respective groups of mice once or twice daily via oral gavage. The volume should typically not exceed 10 ml/kg body weight.
-
Continue the treatment for the duration of the experiment as defined by the study design.
-
Monitor the mice daily as described in Protocol 1.
Protocol 3: Assessment of Colitis Severity
This protocol details the key endpoints to assess the severity of colitis and the efficacy of the treatment.
Materials:
-
Dissection tools
-
Ruler
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Histology processing reagents and equipment
-
Microscope
-
Reagents for MPO assay and qRT-PCR
Procedure:
-
Necropsy and Macroscopic Evaluation:
-
Euthanize the mice by an approved method.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Observe and record any macroscopic signs of inflammation, such as edema, hyperemia, and ulceration.
-
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope and score for the severity of inflammation, depth of lesions, and crypt damage.
-
-
Biochemical and Molecular Analysis:
-
Collect fresh colon tissue samples and snap-freeze in liquid nitrogen for MPO assay and RNA extraction.
-
Perform an MPO assay on tissue homogenates to quantify neutrophil infiltration.
-
Extract total RNA from colon tissue and perform qRT-PCR to measure the expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other relevant genes.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying a PPAR-γ agonist in a DSS-induced colitis model.
Caption: Simplified signaling pathway of PPAR-γ activation and its anti-inflammatory effects.
References
- 1. Human Neutrophil Elastase Proteolytic Activity in Ulcerative Colitis Favors the Loss of Function of Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of inducing inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of Inducing Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PPARγ/β/δ Agonists Can Ameliorate Dextran Sodium Sulfate-Induced Colitis and Modulate Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing GW311616 Efficacy Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of GW311616, a potent and selective inhibitor of human neutrophil elastase (HNE), using Western blot analysis. The protocol outlines the methodology for examining the inhibitor's effect on HNE levels and key downstream apoptosis-related proteins, Bax and Bcl-2.
Introduction
This compound is a small molecule inhibitor that targets human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.[1][2] By disrupting the proteolytic activity of HNE, this compound can influence downstream signaling pathways that regulate apoptosis, or programmed cell death.[3] This protocol provides a robust framework for researchers to quantify the effects of this compound on target engagement and downstream biomarkers in a cellular context.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol details the assessment of this compound efficacy by measuring changes in the protein expression levels of:
-
Human Neutrophil Elastase (HNE): To confirm target engagement and potential autoregulation.
-
Bax: A pro-apoptotic protein. An increase in Bax levels suggests an induction of apoptosis.
-
Bcl-2: An anti-apoptotic protein. A decrease in Bcl-2 levels indicates a shift towards apoptosis.
The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[4][5] An increase in the Bax/Bcl-2 ratio is a key indicator of apoptotic induction.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the efficacy of this compound. Densitometric analysis of the protein bands would be performed to determine the relative protein expression levels, normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | HNE Expression (Relative to Control) | Bax Expression (Relative to Control) | Bcl-2 Expression (Relative to Control) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.95 | 1.85 | 0.55 | 3.36 |
| This compound (50 µM) | 0.92 | 2.50 | 0.30 | 8.33 |
Signaling Pathway
The diagram below illustrates the signaling pathway from the inhibition of Human Neutrophil Elastase (HNE) by this compound to the downstream regulation of apoptosis. HNE is known to influence the PI3K/Akt signaling pathway, which in turn regulates the expression of the anti-apoptotic protein Bcl-2.[3] Inhibition of HNE can lead to the deactivation of the PI3K/Akt pathway, resulting in decreased Bcl-2 expression and an increase in the pro-apoptotic protein Bax, ultimately promoting apoptosis. Additionally, HNE can activate a more complex signaling cascade involving Protein Kinase C delta (PKCδ), Reactive Oxygen Species (ROS), TNF-α-converting enzyme (TACE), Tumor Necrosis Factor-alpha (TNF-α), TNF receptor (TNFR), and Extracellular signal-regulated kinase (ERK)1/2, which can also influence cellular processes.[6][7][8]
References
- 1. Neutrophil Elastase Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Neutrophil elastase Polyclonal Antibody (PA5-29659) [thermofisher.com]
- 3. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophils Treated with GW311616
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. A key component of their antimicrobial arsenal is neutrophil elastase (NE), a serine protease stored in azurophilic granules.[1][2][3] Upon activation, neutrophils release NE, which plays a crucial role in the degradation of virulence factors in bacteria and in modulating the inflammatory response.[2][3] However, dysregulated NE activity can lead to tissue damage and is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1][3]
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[4][5] It has an IC50 value of 22 nM and a Ki of 0.31 nM.[4] By inhibiting NE, this compound can modulate the inflammatory response and is a valuable tool for studying the role of neutrophil elastase in various physiological and pathological processes. Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, making it an ideal method for studying the effects of this compound on neutrophil function.[6][7] This document provides detailed protocols for the isolation of human neutrophils, treatment with this compound, and subsequent analysis of various cellular parameters by flow cytometry.
Principle of the Method
This protocol outlines the isolation of primary human neutrophils from peripheral blood using density gradient centrifugation.[6][8][9] Isolated neutrophils are then treated with this compound to inhibit neutrophil elastase activity. Subsequently, flow cytometry is employed to analyze key neutrophil functions that may be affected by NE inhibition. These functions include the assessment of cell surface marker expression related to activation and degranulation, measurement of reactive oxygen species (ROS) production, and evaluation of apoptosis.
Materials and Reagents
-
Whole blood from healthy human donors (anticoagulated with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque PLUS, Percoll)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound hydrochloride (dissolved in an appropriate solvent like DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) for neutrophil stimulation
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD11b, anti-CD62L, anti-CD16, anti-CD66b)
-
Dihydrorhodamine 123 (DHR123) or other ROS-sensitive dyes
-
Annexin V and Propidium Iodide (PI) or 7-AAD for apoptosis staining
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using a density gradient.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (EDMA or heparin).
-
Density Gradient Separation:
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
-
Harvesting Neutrophils: After centrifugation, aspirate the upper layers containing plasma and mononuclear cells. The neutrophil layer will be visible above the red blood cell pellet.
-
Red Blood Cell Lysis:
-
Collect the neutrophil-rich layer and transfer to a new tube.
-
To remove contaminating red blood cells, perform a hypotonic lysis by adding RBC lysis buffer.
-
Incubate for a short period and then stop the lysis by adding an excess of PBS.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C and discard the supernatant. Wash the neutrophil pellet twice with cold PBS or RPMI 1640 medium.
-
Cell Counting and Viability: Resuspend the final neutrophil pellet in an appropriate buffer (e.g., RPMI 1640). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by morphology on a stained cytospin preparation.
Protocol 2: Treatment of Neutrophils with this compound
-
Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired final concentrations of this compound to the neutrophil suspension. A dose-response experiment is recommended (e.g., 0.1, 1, 10, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 1-4 hours).
-
Stimulation (Optional): For activation-dependent assays, a stimulating agent like PMA or fMLP can be added during the last 15-30 minutes of incubation.
Protocol 3: Flow Cytometry Analysis
A. Analysis of Neutrophil Activation Markers:
-
Staining: After treatment, transfer the cells to FACS tubes. Add fluorescently conjugated antibodies against neutrophil surface markers (e.g., CD11b, CD62L, CD66b) to the cell suspension.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
B. Measurement of Reactive Oxygen Species (ROS) Production:
-
Dye Loading: During the last 15-30 minutes of the this compound treatment, add a ROS-sensitive dye such as Dihydrorhodamine 123 (DHR123) to the cell suspension.
-
Stimulation: Add a stimulating agent (e.g., PMA) to induce ROS production.
-
Acquisition: Immediately acquire the samples on a flow cytometer, as ROS production is a rapid process.
C. Assessment of Apoptosis:
-
Washing: After the treatment period, wash the neutrophils with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V and a viability dye like PI or 7-AAD.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Acquire the samples on a flow cytometer within one hour of staining.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for easy comparison.
Table 1: Effect of this compound on Neutrophil Activation Markers
| Treatment Group | Concentration (nM) | CD11b MFI (Mean ± SD) | CD62L MFI (Mean ± SD) | CD66b MFI (Mean ± SD) |
| Unstimulated Control | 0 | |||
| Stimulated Control (e.g., fMLP) | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Vehicle Control (DMSO) | - |
MFI: Median Fluorescence Intensity
Table 2: Effect of this compound on Neutrophil ROS Production
| Treatment Group | Concentration (nM) | DHR123 MFI (Mean ± SD) | % ROS Positive Cells (Mean ± SD) |
| Unstimulated Control | 0 | ||
| Stimulated Control (PMA) | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Vehicle Control (DMSO) | - |
Table 3: Effect of this compound on Neutrophil Apoptosis
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Vehicle Control (DMSO) | - |
Visualization of Pathways and Workflows
Caption: Experimental workflow for the analysis of this compound-treated neutrophils.
References
- 1. Early recruited neutrophils promote asthmatic inflammation exacerbation by release of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for Measuring Neutrophil Elastase Activity Following GW311616 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, contributing to the degradation of pathogenic proteins. However, dysregulated NE activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific NE inhibitors is a significant focus of therapeutic research. GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE)[1]. These application notes provide a comprehensive protocol for measuring the inhibitory activity of this compound against neutrophil elastase.
Data Presentation
The inhibitory potential of this compound against human neutrophil elastase has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Human Neutrophil Elastase by this compound
| Parameter | Value | Reference |
| IC₅₀ | 22 nM | [1] |
| Kᵢ | 0.31 nM | [1] |
| Concentration for marked suppression in cell lines (U937 and K562) | 150 µM | [1] |
| Concentration used in in vitro neutrophil differentiation studies | 10 µM | [2] |
Table 2: In Vivo Inhibition of Neutrophil Elastase by this compound in Animal Models
| Animal Model | Dosage | Effect | Time Point | Reference |
| Dog | 0.22 mg/kg (oral) | >50% inhibition of circulating NE activity | 6 hours post-dose | [1][3] |
| Dog | 2 mg/kg (oral) | >90% inhibition of circulating NE activity | Maintained for 4 days | [1][3] |
| Mouse | 2 mg/kg (oral) | Significant inhibition of NE activity | 6 and 24 hours post-reperfusion in an IRI model | [3] |
Signaling Pathways
Neutrophil elastase is involved in complex signaling cascades that promote inflammation. This compound, by directly inhibiting NE, can modulate these downstream pathways.
Caption: Inhibition of Neutrophil Elastase by this compound blocks downstream pro-inflammatory signaling pathways.
Experimental Protocols
This section provides a detailed methodology for a fluorometric assay to measure the inhibitory effect of this compound on neutrophil elastase activity. This protocol is adapted from standard commercially available kits.
1. Materials and Reagents
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound hydrochloride
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
2. Reagent Preparation
-
Assay Buffer: Prepare and adjust the pH to 7.5. Store at 4°C.
-
Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.1 U/mL) in cold assay buffer.
-
NE Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for testing.
3. Experimental Workflow
References
Application Notes and Protocols for Long-term Administration of GW311616 in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2] Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in the pathogenesis of various chronic inflammatory diseases.[3][4] Excessive NE activity contributes to tissue destruction, inflammation, and mucus hypersecretion, hallmark features of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis.[1][5] Inhibition of NE by this compound presents a promising therapeutic strategy to mitigate the progression of these chronic conditions.
These application notes provide a comprehensive overview of the use of this compound in preclinical chronic disease models, including detailed protocols for its long-term administration and the subsequent analysis of its effects. Due to the limited availability of specific quantitative data on the long-term effects of this compound, representative data from studies on a similar well-characterized neutrophil elastase inhibitor, Sivelestat (ONO-5046), is included to illustrate the expected outcomes.
Data Presentation: Efficacy of Neutrophil Elastase Inhibition
The following tables summarize the expected quantitative outcomes following the long-term administration of a neutrophil elastase inhibitor in preclinical models of emphysema/COPD and atherosclerosis.
Table 1: Effects of Long-Term Neutrophil Elastase Inhibitor Administration on a Mouse Model of Elastase-Induced Emphysema
| Parameter | Control (Vehicle) | NE Inhibitor Treatment | Percent Change |
| Bronchoalveolar Lavage Fluid (BALF) Analysis | |||
| Total Cell Count (x10⁵ cells/mL) | 5.2 ± 0.8 | 2.1 ± 0.5 | ↓ 59.6% |
| Neutrophil Count (x10⁴ cells/mL) | 12.5 ± 2.1 | 3.7 ± 0.9 | ↓ 70.4% |
| Macrophage Count (x10⁵ cells/mL) | 3.8 ± 0.6 | 1.5 ± 0.4 | ↓ 60.5% |
| BALF Cytokine Levels (pg/mL) | |||
| TNF-α | 152 ± 25 | 68 ± 15 | ↓ 55.3% |
| IL-6 | 210 ± 32 | 95 ± 21 | ↓ 54.8% |
| IL-1β | 85 ± 14 | 35 ± 9 | ↓ 58.8% |
| Lung Histomorphometry | |||
| Mean Linear Intercept (µm) | 78 ± 6 | 45 ± 5 | ↓ 42.3% |
| Destructive Index (%) | 65 ± 8 | 32 ± 6 | ↓ 50.8% |
Data presented are representative values compiled from literature on elastase-induced emphysema models and the effects of neutrophil elastase inhibitors like Sivelestat. Actual results may vary depending on the specific experimental conditions.
Table 2: Effects of Long-Term Neutrophil Elastase Inhibitor Administration on a Mouse Model of Atherosclerosis (ApoE-/-)
| Parameter | Control (Vehicle) | NE Inhibitor Treatment | Percent Change |
| Aortic Plaque Analysis | |||
| Aortic Root Plaque Area (μm²) | 450,000 ± 50,000 | 270,000 ± 45,000 | ↓ 40% |
| Aortic Arch Plaque Coverage (%) | 15 ± 3 | 8 ± 2 | ↓ 46.7% |
| Plaque Composition | |||
| Macrophage Infiltration (% of plaque area) | 35 ± 5 | 20 ± 4 | ↓ 42.9% |
| Collagen Content (% of plaque area) | 25 ± 4 | 38 ± 5 | ↑ 52% |
| Serum Inflammatory Markers (pg/mL) | |||
| TNF-α | 88 ± 12 | 52 ± 9 | ↓ 40.9% |
| IL-6 | 125 ± 18 | 75 ± 11 | ↓ 40% |
Data presented are representative values compiled from literature on ApoE-/- mouse models of atherosclerosis and the effects of neutrophil elastase inhibitors. Actual results may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling Pathway in Chronic Inflammation
Neutrophil elastase contributes to chronic inflammation through multiple mechanisms. It can degrade extracellular matrix proteins, leading to tissue damage. Furthermore, NE can activate signaling pathways that perpetuate the inflammatory response, notably the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB pathway. This leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: this compound inhibits neutrophil elastase, blocking downstream inflammatory signaling.
Experimental Workflow for In Vivo Efficacy Testing
A typical preclinical study to evaluate the long-term efficacy of this compound in a chronic disease model involves several key stages, from disease induction to endpoint analysis.
Caption: A generalized workflow for preclinical evaluation of this compound.
Logical Relationship of Neutrophil Elastase Inhibition
The therapeutic rationale for inhibiting neutrophil elastase is based on preventing the downstream pathological consequences of its excessive activity.
Caption: this compound targets NE to block its detrimental effects in chronic disease.
Experimental Protocols
Long-Term Oral Administration of this compound in Mice
This protocol describes the preparation and long-term oral administration of this compound to mice in a chronic disease model.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (20-22 gauge, straight or curved)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Prepare the vehicle (e.g., 0.5% methylcellulose) by dissolving it in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1-10 mg/mL).
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in suspension if necessary.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The volume is calculated based on the animal's body weight and the target dose (e.g., 10-50 mg/kg).
-
Carefully insert the feeding needle into the esophagus and deliver the suspension into the stomach.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Long-Term Administration Schedule:
-
Administer this compound or vehicle once daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
-
Monitor the body weight of the animals weekly to adjust the dosing volume accordingly.
-
Induction of Emphysema in Mice using Porcine Pancreatic Elastase (PPE)
This protocol outlines a common method for inducing emphysema in mice to model COPD.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
Sterile saline
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or by transillumination.
-
Dissolve PPE in sterile saline to the desired concentration (e.g., 1.2 units in 50 µL for a single instillation).
-
Using an intratracheal instillation device, carefully deliver the PPE solution into the lungs.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
For chronic models, repeated instillations (e.g., once a week for 4 weeks) may be performed.
Bronchoalveolar Lavage (BAL) for Cellular and Cytokine Analysis
This protocol describes the collection of BAL fluid from mice for the assessment of inflammatory infiltrates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer
-
Cytospin and microscope slides
Procedure:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and insert a cannula, securing it with a suture.
-
Instill 0.5-1.0 mL of ice-cold PBS into the lungs via the cannula.
-
Gently aspirate the fluid and collect it in a microcentrifuge tube on ice.
-
Repeat the lavage process 2-3 times, pooling the collected fluid.
-
Centrifuge the BAL fluid at low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Resuspend the cell pellet in a known volume of PBS for total and differential cell counting using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
Histological Assessment of Lung Inflammation and Emphysema
This protocol provides a general guideline for the histological evaluation of lung tissue.
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Following euthanasia, cannulate the trachea and inflate the lungs with 4% PFA at a constant pressure (e.g., 25 cm H₂O).
-
Ligate the trachea and immerse the inflated lungs in 4% PFA overnight at 4°C.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for general morphology and assessment of inflammatory cell infiltration.
-
Quantify emphysema by measuring the mean linear intercept (Lm) on H&E stained sections.
Quantification of Inflammatory Cytokines by ELISA
This protocol outlines the general steps for measuring cytokine levels in BAL fluid or serum.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6, IL-1β)
-
BAL fluid supernatant or serum samples
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody.
-
Add a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Conclusion
This compound, as a potent neutrophil elastase inhibitor, holds significant therapeutic potential for a range of chronic inflammatory diseases. The protocols and data presented herein provide a framework for the preclinical evaluation of this compound and similar compounds. Rigorous and standardized experimental procedures are crucial for obtaining reproducible and translatable results in the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GW311616 for Inhibiting Neutrophil Migration in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration to sites of inflammation is a critical process in the innate immune response. However, excessive or prolonged neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. Neutrophil elastase (NE), a serine protease released from the azurophilic granules of activated neutrophils, has been implicated in modulating inflammatory responses. GW311616 is a potent and selective inhibitor of human neutrophil elastase, exhibiting an IC50 of 22 nM[1]. These application notes provide detailed protocols for utilizing this compound in in vitro neutrophil migration assays to investigate its inhibitory potential and to elucidate the underlying signaling pathways. While direct quantitative data on the inhibition of neutrophil migration by this compound is not extensively available in public literature, this document outlines established methodologies to determine its efficacy and explore its mechanism of action.
Data Presentation
Currently, public-domain literature does not provide a specific IC50 value for the direct inhibition of neutrophil migration by this compound. The primary available quantitative data relates to its enzymatic inhibition of neutrophil elastase.
| Parameter | Value | Reference |
| This compound IC50 for Neutrophil Elastase Inhibition | 22 nM | [1] |
Researchers are encouraged to use the protocols provided herein to generate dose-response curves and determine the IC50 for neutrophil migration inhibition in their specific experimental setup.
Proposed Signaling Pathway for Neutrophil Elastase-Mediated Migration and its Inhibition by this compound
Neutrophil elastase, upon release, can influence cell migration through various mechanisms. One proposed pathway involves the activation of Protease-Activated Receptor-2 (PAR2). Activation of PAR2 can initiate downstream signaling cascades, including the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is crucial for cytoskeletal rearrangements and cell motility. This compound, by inhibiting neutrophil elastase, is hypothesized to block the initiation of this signaling cascade, thereby reducing neutrophil migration.
Caption: Proposed signaling pathway for NE-mediated neutrophil migration and its inhibition by this compound.
Experimental Protocols
Neutrophil Isolation from Human Blood
Objective: To isolate highly pure and viable neutrophils from fresh human peripheral blood.
Materials:
-
Anticoagulated (ACD or EDTA) whole human blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
3% Dextran in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl, 0.1% KHCO3, 0.037% Na2EDTA)
-
Phosphate Buffered Saline (PBS) without Ca2+/Mg2+
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet at the bottom.
-
Resuspend the pellet in PBS and add 3% Dextran solution (1 part Dextran to 4 parts cell suspension).
-
Mix by inversion and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and perform hypotonic lysis of remaining RBCs by resuspending the pellet in ice-cold RBC Lysis Buffer for 30-60 seconds.
-
Immediately add an excess of PBS to stop the lysis.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the final neutrophil pellet in HBSS with 0.1% FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
In Vitro Neutrophil Migration Assay (Boyden Chamber)
Objective: To quantify the inhibitory effect of this compound on neutrophil chemotaxis towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., fMLP at 10 nM or IL-8 at 100 ng/mL)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Assay medium: HBSS with 0.1% BSA
-
Methanol
-
Diff-Quik stain or equivalent
-
Microscope
Protocol:
-
Prepare serial dilutions of this compound in the assay medium. Include a vehicle control (DMSO).
-
Pre-incubate the isolated neutrophils with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Add assay medium alone to negative control wells.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension (typically 2 x 10^5 cells/well) to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
-
After incubation, remove the filter. Scrape off the non-migrated cells from the top surface of the filter.
-
Fix the filter in methanol for 1 minute.
-
Stain the migrated cells on the bottom surface of the filter using Diff-Quik stain.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in at least 5 high-power fields (400x) for each condition.
-
Calculate the percentage inhibition of migration for each this compound concentration compared to the vehicle control.
Experimental Workflow for Boyden Chamber Assay
Caption: Workflow for the in vitro neutrophil migration assay using a Boyden chamber.
Concluding Remarks
This compound is a valuable tool for studying the role of neutrophil elastase in inflammatory processes. The protocols outlined in this document provide a framework for researchers to investigate the inhibitory effects of this compound on neutrophil migration and to explore the underlying signaling pathways. It is important to note that the optimal concentrations of this compound and chemoattractants, as well as incubation times, may need to be empirically determined for specific experimental conditions. Through such investigations, a deeper understanding of the therapeutic potential of inhibiting neutrophil elastase in inflammatory diseases can be achieved.
References
Troubleshooting & Optimization
Troubleshooting GW311616 solubility issues in aqueous buffers.
Welcome to the technical support center for GW311616. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to effectively handle and solubilize this compound, a potent and selective inhibitor of human neutrophil elastase (HNE)[1][2], for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as GW311616A, is a potent, orally bioavailable inhibitor of human neutrophil elastase (HNE)[1][3]. It is supplied as a crystalline solid and is sparingly soluble in aqueous buffers[4].
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. For a detailed breakdown, refer to the solubility data table below. The highest solubility is typically observed in DMSO and DMF[4].
Q3: What is the recommended method for preparing an aqueous working solution of this compound?
A3: Due to its limited aqueous solubility, the recommended method is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution should then be diluted with the aqueous buffer of your choice to the final desired concentration[4].
Q4: How should I store this compound solutions?
A4: Stock solutions in organic solvents should be stored sealed and away from moisture at -20°C for up to one month or at -80°C for up to six months[1]. It is not recommended to store aqueous solutions for more than one day[4]. For in vivo experiments, it is best to prepare fresh working solutions daily[1].
Q5: What is the expected solubility of this compound in a DMSO/PBS mixture?
A5: Using the recommended dilution method, this compound has a solubility of approximately 0.25 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2)[4].
Data Presentation: Solubility Overview
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL to 66.67 mg/mL | [4][5] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| Aqueous Buffers | Sparingly Soluble | [4] |
| DMSO:PBS (1:4, pH 7.2) | ~0.25 mg/mL | [4] |
Table 2: Formulations for In Vivo Studies
| Formulation Composition | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound crystalline solid (Molecular Weight as HCl salt: 434.0 g/mol )[4]. For 1 mL of a 10 mM stock, you will need 4.34 mg.
-
Dissolution: Add the appropriate volume of pure DMSO to the solid.
-
Mixing: Vortex or mix thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication or warming the solution may help[1].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[1].
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw Stock: Thaw a vial of the DMSO stock solution at room temperature.
-
Dilution: While vortexing the aqueous buffer of choice (e.g., PBS, cell culture medium), slowly add the required volume of the DMSO stock solution drop-by-drop to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your aqueous solution is low and compatible with your experimental system (typically ≤ 0.5%)[6][7].
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day[4].
Visualizations
Caption: General workflow for preparing this compound solutions.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue known as antisolvent precipitation, which occurs when a compound dissolved in a good solvent (DMSO) is added to a poor solvent (aqueous buffer)[8][9].
Possible Causes & Solutions:
-
Final Concentration is Too High: The desired final concentration may exceed the solubility limit of this compound in the final DMSO/buffer mixture.
-
Solution: Try preparing a more dilute working solution. The solubility in a 1:4 DMSO:PBS solution is approximately 0.25 mg/mL[4].
-
-
Final DMSO Percentage is Too Low: A very low final concentration of DMSO may not be sufficient to keep the compound in solution.
-
Solution: While keeping cell toxicity in mind, you might need to slightly increase the final DMSO concentration. Always run a vehicle control to account for solvent effects[6].
-
-
Improper Mixing Technique: Adding the DMSO stock too quickly can create localized areas of high concentration, causing the compound to crash out.
-
Solution: Ensure the aqueous buffer is being vigorously mixed (e.g., vortexing) while you add the DMSO stock slowly and drop-by-drop.
-
-
Buffer Composition and pH: The pH and composition of your aqueous buffer can significantly affect the solubility of this compound, which is a hydrochloride salt.[10][11]
-
Solution: Since this compound is a weak base, its solubility may be higher in slightly acidic conditions[10]. If your experiment allows, test the solubility in buffers with slightly different pH values.
-
-
Temperature: Solubility can be temperature-dependent.
-
Solution: Preparing the dilution at 37°C might help, but be mindful of the stability of other components in your buffer. Gentle warming or sonication can sometimes help redissolve precipitates[1].
-
Caption: Decision tree for troubleshooting this compound precipitation.
Problem: I am seeing protein aggregation in my sample after adding this compound.
While this compound targets neutrophil elastase, introducing any small molecule can sometimes affect protein stability.
Possible Causes & Solutions:
-
Solvent Shock: The final concentration of DMSO, though low, might be sufficient to destabilize your protein of interest.
-
Solution: Minimize the final DMSO concentration as much as possible. Consider alternative solubilization strategies if the problem persists, such as using cyclodextrins[1].
-
-
pH Shift: The addition of the compound or its solvent vehicle might slightly alter the pH of the buffer, moving it closer to the isoelectric point (pI) of your protein, which can cause aggregation.
-
Solution: Re-verify the pH of your final solution after adding the compound and adjust if necessary. Ensure your buffer has sufficient buffering capacity.
-
-
Compound-Protein Interaction: The compound itself may be interacting with your protein in a way that induces conformational changes and subsequent aggregation[12][13].
-
Solution: This is more complex to solve. You could try including stabilizing excipients in your buffer, such as a low concentration of non-ionic detergents or glycerol, if compatible with your downstream application[14].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fidabio [fidabio.com]
- 13. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: In Vivo Delivery of GW311616
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo delivery of GW311616, a potent and selective human neutrophil elastase (HNE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a potent, orally bioavailable, and long-duration inhibitor of human neutrophil elastase (HNE) with an IC50 value of 22 nM and a Ki value of 0.31 nM.[1] Its primary challenge for in vivo delivery stems from its poor aqueous solubility, which can lead to low and variable oral bioavailability.[2][3]
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies have shown that orally administered this compound can rapidly abolish circulating neutrophil elastase activity. A single oral dose of 2 mg/kg in dogs resulted in over 90% inhibition of HNE for four days.[1] This prolonged effect is believed to be due to the penetration of neutrophils in the bone marrow by the compound.[1]
Q3: What are the reported pharmacokinetic parameters for this compound?
A3: this compound has a moderate terminal elimination half-life (t1/2) of 1.1 hours in dogs (2 mg/kg, oral) and 1.5 hours in rats (2 mg/kg, oral).[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Precipitation of this compound in Formulation
-
Question: I am observing precipitation when preparing my this compound formulation for in vivo administration. What can I do to resolve this?
-
Answer: Precipitation of this compound is a common issue due to its low water solubility. Here are several troubleshooting steps:
-
Sonication and Heating: Use of ultrasonication can aid in the dissolution of this compound.[1] Gentle heating may also be applied, but care should be taken to avoid degradation of the compound.
-
Solvent Order of Addition: When using co-solvents, the order of addition is critical. Always add each solvent one by one and ensure complete dissolution before adding the next.[1]
-
Formulation Optimization: If precipitation persists, consider using a different formulation strategy. Lipid-based formulations or the use of solubilizing agents like cyclodextrins can significantly improve solubility.[2][4][5]
-
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
-
Question: My in vivo experiments with this compound are showing high inter-animal variability. What are the potential causes and how can I minimize this?
-
Answer: High variability in in vivo data for poorly soluble compounds like this compound can be attributed to several factors:
-
Inconsistent Formulation: Ensure your formulation is homogenous and prepared consistently for each experiment. Any variation in the preparation can lead to differences in drug exposure.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animals to minimize this variability.
-
Gavage Technique: Improper oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and consistent in their technique.
-
Consider Alternative Formulations: If variability remains high, exploring advanced formulations like nanoparticles or self-emulsifying drug delivery systems (SEDDS) may provide more consistent absorption.[2][6][7][8][9]
-
Quantitative Data Summary
The following table summarizes various formulations that have been used for the in vivo delivery of this compound, along with their reported solubilities.
| Formulation Composition | Achieved Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is formed. Requires sequential addition of solvents and may require sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is formed. SBE-β-CD acts as a solubilizing agent. May require sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is formed. This lipid-based formulation can improve oral absorption.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to achieve a 10% final concentration. Vortex thoroughly until the powder is completely dissolved.
-
Sequentially, add PEG300 to a final concentration of 40%. Vortex well after addition.
-
Add Tween-80 to a final concentration of 5%. Vortex to ensure complete mixing.
-
Finally, add saline to reach the final volume (45%). Vortex thoroughly to obtain a clear, homogenous solution.
-
If any precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
Protocol 2: Preparation of this compound in a Cyclodextrin-Based Formulation
-
Materials:
-
This compound powder
-
DMSO
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to achieve a 10% final concentration. Vortex until the powder is dissolved.
-
Add the 20% SBE-β-CD in saline solution to the tube to make up the remaining 90% of the final volume.
-
Vortex thoroughly to ensure a clear solution. Use sonication if necessary to aid dissolution.
-
Administer the formulation via oral gavage.
-
Visualizations
Caption: Signaling pathway of Neutrophil Elastase in airway epithelial cells.
Caption: General experimental workflow for in vivo oral delivery studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of GW311616
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential off-target effects of GW311616, a potent and selective inhibitor of human neutrophil elastase (HNE). Given the critical importance of target specificity in research and therapeutic applications, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, orally bioavailable, and selective small molecule inhibitor of human neutrophil elastase (HNE).[1] Its primary mechanism of action is the disruption of HNE's proteolytic activity.[2] HNE is a serine protease stored in the azurophilic granules of neutrophils and is involved in various inflammatory processes.[3][4]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule like this compound interacts with unintended biological molecules in addition to its primary target, HNE.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or adverse side effects, making it crucial to identify and minimize them.[5][6]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is a lack of publicly available data specifically documenting the off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. Therefore, it is essential for researchers to empirically determine the selectivity of this compound within their specific experimental system.
Q4: How can I begin to assess the potential for off-target effects in my experiments?
A4: A multi-faceted approach is recommended. This can include performing dose-response curves to compare the potency for the observed phenotype with the on-target IC50, using a structurally unrelated HNE inhibitor to see if the phenotype is replicated, and conducting rescue experiments by overexpressing the intended target.[5]
Q5: What are some initial signs that I might be observing an off-target effect of this compound?
A5: Potential indicators of off-target effects include observing a cellular phenotype inconsistent with the known function of HNE, significant cellular toxicity at concentrations required for HNE inhibition, or discrepancies between the IC50 for HNE inhibition and the EC50 for the observed cellular effect.[5][6]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during experiments with this compound.
Issue 1: An unexpected cellular phenotype is observed that does not align with the known functions of human neutrophil elastase.
-
Question: Could this be an off-target effect? Answer: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.
-
Troubleshooting Steps:
-
Validate with a Structurally Different HNE Inhibitor: Treat your cells with a structurally distinct inhibitor of HNE. If the novel phenotype is not reproduced, it is more likely an off-target effect of this compound.
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment and determine the EC50 for the unexpected phenotype. A significant difference between the EC50 and the reported IC50 of this compound for HNE (22 nM) may suggest an off-target effect.[1]
-
Conduct a Target Rescue Experiment: If possible, overexpress HNE in your cell system. If the phenotype is not reversed by increased levels of the target, it is likely mediated by an off-target interaction.
-
Issue 2: Significant cell death or toxicity is observed at the concentrations of this compound used for HNE inhibition.
-
Question: Is this toxicity due to on-target inhibition of HNE or an off-target effect? Answer: It could be either. While this compound has been shown to induce apoptosis in leukemia cell lines like U937, widespread toxicity in other cell types at concentrations close to the HNE IC50 may indicate off-target effects.[1][7]
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate this compound to find the minimal concentration that effectively inhibits HNE while minimizing toxicity.
-
Use a Target-Null Cell Line: If available, perform a counter-screen using a cell line that does not express HNE. If toxicity persists in these cells, it is highly indicative of an off-target effect.
-
Screen Against a Toxicity Panel: Consider screening this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Data Presentation
The following tables provide a structured format for researchers to summarize their quantitative data when assessing the selectivity of this compound.
Table 1: On-Target Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 22 nM | Human Neutrophil Elastase | [1] |
| Ki | 0.31 nM | Human Neutrophil Elastase | [1] |
| IC50 (Proliferation) | 150 µmol/L | U937 Cells | [7] |
Table 2: Template for Kinase Selectivity Profiling of this compound
-
This table should be populated with data from a kinase profiling service.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Notes |
| HNE | Enter Data | 22 | On-Target |
| Kinase A | Enter Data | Enter Data | |
| Kinase B | Enter Data | Enter Data | |
| Kinase C | Enter Data | Enter Data | |
| ... (continue for all kinases tested) |
Experimental Protocols
Protocol 1: Kinome Selectivity Screening
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, serially dilute the this compound stock to the desired final concentrations for screening (a common starting concentration is 1 µM).
-
Kinase Reactions: Add the kinase, substrate, and ATP to the wells containing the diluted this compound. Include appropriate positive (known inhibitor) and negative (vehicle control) controls.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase assays.
-
Detection: Use a suitable detection method to measure kinase activity. Common methods include radiometric assays (detecting phosphorylation of a substrate) or luminescence-based assays that measure ATP consumption.[8][9]
-
Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations of this compound. For any significant "hits," determine the IC50 value.
Protocol 2: Proteomics-Based Off-Target Identification
This protocol describes a general method for identifying protein targets of this compound in an unbiased manner using mass spectrometry.
-
Cell Culture and Treatment: Culture your cells of interest to a suitable confluence and treat them with this compound at a concentration known to elicit a biological effect, alongside a vehicle control.
-
Cell Lysis: After treatment, harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and digest it into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control. These differentially expressed proteins are potential off-targets or are part of pathways affected by off-target interactions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Optimizing GW311616 for In Vivo Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GW311616 in in vivo experiments. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key player in inflammatory processes.[4][5] By inhibiting HNE, this compound can modulate inflammatory pathways.[2]
Q2: How should I prepare this compound for oral administration in my animal model?
A2: A recommended formulation for preparing this compound for in vivo oral administration involves a multi-solvent system to ensure solubility. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[1] It is crucial to prepare the working solution fresh on the day of use to avoid precipitation or degradation.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q3: I'm not observing the expected level of neutrophil elastase inhibition. What could be the issue?
A3: Several factors could contribute to lower-than-expected efficacy:
-
Dosage: Ensure the dosage is appropriate for your animal model and desired level of inhibition. A dose of 2 mg/kg has been shown to provide over 90% inhibition of circulating neutrophil elastase for up to 4 days in dogs, while 0.22 mg/kg resulted in over 50% inhibition at 6 hours post-dose.[1]
-
Compound Stability: this compound stock solutions should be stored properly (-80°C for up to 6 months) to maintain stability.[1] Working solutions should be freshly prepared.[1]
-
Pharmacokinetics: The terminal elimination half-life of this compound is relatively short (1.1 hours in dogs and 1.5 hours in rats at a 2 mg/kg oral dose).[1] However, its inhibitory effect is long-lasting due to its mechanism of action within neutrophils.[1][3] Consider your sampling time points in relation to the administration time to capture the desired effect.
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a selective inhibitor of human neutrophil elastase.[1][2] However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to monitor for any unexpected phenotypes.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Animal Model | Dosage (Oral) | Observed Effect on Neutrophil Elastase (NE) Activity | Duration of Effect |
| Dog | 0.22 mg/kg | >50% inhibition of circulating NE | Activity returns towards control values after 6 hours |
| Dog | 2 mg/kg | >90% inhibition of circulating NE | Maintained for 4 days |
Data sourced from MedchemExpress product information.[1]
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Dosage (Oral) | Terminal Elimination Half-life (t½) |
| Dog | 2 mg/kg | 1.1 hours |
| Rat | 2 mg/kg | 1.5 hours |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Below is a generalized protocol for an in vivo study evaluating the efficacy of this compound in a mouse model of acute lung injury, based on common practices in the field.[6][7]
Objective: To assess the in vivo efficacy of this compound in reducing neutrophil elastase activity in a lipopolysaccharide (LPS)-induced acute lung injury model.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)
-
LPS from E. coli
-
Male CD-1 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Materials for bronchoalveolar lavage (BAL)
-
Neutrophil elastase activity assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Preparation of this compound: Freshly prepare the desired concentration of this compound in the chosen vehicle on the day of the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, LPS + Vehicle, LPS + this compound).
-
This compound Administration: Orally administer the prepared this compound or vehicle to the respective groups.
-
Induction of Lung Injury: After a predetermined time following treatment, induce acute lung injury by intratracheal or intranasal administration of LPS.
-
Monitoring: Observe the animals for signs of distress.
-
Sample Collection: At a specified time point post-LPS challenge, anesthetize the mice and collect BAL fluid.
-
Analysis:
-
Perform cell counts on the BAL fluid to determine neutrophil infiltration.
-
Measure neutrophil elastase activity in the BAL fluid using a suitable assay kit.
-
-
Data Analysis: Statistically analyze the differences in neutrophil counts and elastase activity between the experimental groups.
Visualizing Pathways and Workflows
To aid in understanding the experimental logic and the biological context of this compound, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing GW311616 precipitation in stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GW311616. Our goal is to help you prevent common issues, such as precipitation in stock solutions, and to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has precipitated. What should I do?
A1: If you observe precipitation in your this compound stock solution, gentle warming and/or sonication can be used to help redissolve the compound.[1][2] It is crucial to ensure the solution is clear before use. To prevent future precipitation, please refer to our recommended solvent and storage guidelines.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For in vitro studies, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] The solubility in DMSO is high (≥ 66.67 mg/mL).[3] For in vivo experiments, a stock solution in DMSO is typically prepared first and then diluted with other vehicles.
Q3: How should I store my this compound stock solution to prevent degradation and precipitation?
A3: Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C (stable for up to 2 years).[2] For shorter periods, storage at -20°C (stable for up to 1 year) is also acceptable.[2] Ensure the vials are sealed tightly to prevent moisture absorption.
Q4: Can I use aqueous buffers to prepare my this compound working solution?
A4: Caution should be exercised when using aqueous buffers. This compound may precipitate in biological buffers with a pH greater than 6.5.[4] If you need to use a buffer, it is advisable to prepare the working solution fresh and use it immediately. Filtering the final working solution through a 0.22 µm filter is also recommended.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][3][5][6] It covalently binds to HNE, disrupting its proteolytic activity.[4] This inhibition of HNE is central to its effects on inflammatory pathways and other cellular processes.[7]
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in stock solutions.
| Problem | Possible Cause | Solution |
| Precipitation upon initial dissolution | Incomplete dissolution. | Use sonication and/or gentle warming to aid dissolution.[1][2] Ensure you are using a high-quality, anhydrous solvent like newly opened DMSO.[1] |
| Precipitation after storage | Improper storage conditions (e.g., moisture, temperature fluctuations). | Store aliquots in tightly sealed vials at -80°C for long-term storage.[1][2] Avoid repeated freeze-thaw cycles. |
| Precipitation when preparing working solution in aqueous buffer | The pH of the buffer is > 6.5.[4] | Prepare the working solution fresh immediately before use. Consider using a co-solvent system if compatible with your experiment. Filter the final solution.[1] |
| Cloudiness or phase separation in in vivo formulations | Improper mixing of solvents. | Add and mix each solvent sequentially as described in the formulation protocols.[1][3] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (230.42 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[1] |
| Water | ≥ 100 mg/mL (230.42 mM) | Ultrasonic treatment may be needed.[1] Note: Precipitation may occur in buffers with pH > 6.5.[4] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[3][5] |
| +4°C | 2 years[3] | |
| In Solvent | -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 397.53 g/mol for the free base)
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.975 mg.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, this would be 1 mL for every 3.975 mg.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the solution in a water bath.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may need to be optimized for your specific experimental needs.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure: This procedure is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
To prepare 1 mL of the final formulation, start with the required volume of the this compound stock solution in DMSO. For a final concentration of 2.5 mg/mL, you would use 100 µL of a 25 mg/mL DMSO stock.
-
To this, add 400 µL of PEG300 and mix thoroughly.
-
Next, add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
The resulting solution should be clear. If any precipitation occurs, gentle warming or sonication may be used. It is recommended to prepare this formulation fresh on the day of use.[2]
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A troubleshooting workflow for dissolving this compound and preventing precipitation.
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Technical Support Center: Cell-Based Assay Artifacts with Small Molecule Inhibitors like GW311616
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts when using the small molecule inhibitor GW311616 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.[1][2][3] It has an IC50 value of approximately 22 nM and a Ki value of 0.31 nM for HNE.[1][2] In some leukemia cell lines, this compound has been shown to suppress NE activity, inhibit proliferation, and induce apoptosis.[1]
Q2: What are common artifacts to watch out for when using small molecule inhibitors like this compound in cell-based assays?
A2: Small molecule inhibitors can sometimes produce misleading results in cell-based assays due to a variety of factors. These can be broadly categorized as:
-
Off-target effects: The inhibitor may interact with other proteins besides its intended target, leading to unexpected biological responses.[4][5] This is a common issue, as some inhibitors can bind to structurally similar domains in other proteins.[4]
-
Assay interference: The compound itself may interfere with the assay's detection method. For example, a compound might be autofluorescent, which would be problematic in a fluorescence-based readout.[6][7]
-
Compound promiscuity and non-specific effects: Some compounds can be inherently "sticky" and interact with multiple proteins non-specifically, especially at higher concentrations.[4] This can lead to cytotoxicity or other cellular changes that are not related to the inhibition of the intended target.
-
Compound degradation or instability: The inhibitor may not be stable under the experimental conditions, leading to a loss of activity or the formation of confounding byproducts.[8]
-
Contaminants: Impurities in the compound stock, such as residual metals from synthesis, can sometimes be the cause of the observed biological effect.[9]
Q3: I'm observing a phenotype in my cells treated with this compound, but I'm not sure if it's a true on-target effect. How can I validate this?
A3: Validating that an observed phenotype is due to the intended on-target activity of an inhibitor is crucial. Here are several strategies you can employ:
-
Perform a dose-response analysis: The concentration of this compound required to produce the phenotype should be consistent with its known potency for HNE inhibition.[4] A significant discrepancy could suggest an off-target effect.
-
Conduct a rescue experiment: Overexpressing the target protein (HNE) might "soak up" the inhibitor, requiring a higher concentration to achieve the same effect.[4][5]
-
Use a negative control: If available, an inactive analog of this compound should not produce the same phenotype.[10]
-
Knockdown or knockout of the target: If you see the same phenotype upon genetic knockdown or knockout of HNE, it supports the on-target hypothesis.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a cell-based assay with this compound.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a literature search: Look for known off-targets of this compound or similar compounds. 2. Use a lower concentration: High concentrations are more likely to cause off-target effects.[4][8] 3. Employ a counterscreen: Test the inhibitor against a panel of related proteases to check for cross-reactivity. |
| Compound Instability | 1. Verify storage conditions: Ensure this compound is stored correctly as recommended by the supplier.[11] 2. Prepare fresh solutions: Avoid using old stock solutions.[12] 3. Check for stability in media: Incubate the compound in your cell culture media for the duration of your experiment and then test its activity in a biochemical assay. |
| Cellular Health | 1. Perform a cytotoxicity assay: Use a viability assay (e.g., MTT, trypan blue) to ensure the observed phenotype is not due to general toxicity.[11] 2. Monitor cell morphology: Visually inspect cells for signs of stress or death.[11] |
| Experimental Variability | 1. Standardize protocols: Ensure consistent cell passage number, seeding density, and treatment times. 2. Include proper controls: Always use vehicle controls (e.g., DMSO) and positive/negative controls for the assay. |
Issue 2: High background signal in a fluorescence-based assay.
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Measure compound fluorescence: In a cell-free setup, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. 2. Use a different fluorescent dye: If possible, switch to a dye with a different spectral profile. 3. Change the assay readout: Consider a non-fluorescence-based method, such as a luminescence or colorimetric assay. |
| Interference with Reporter | 1. Run a cell-free assay: Test if this compound directly inhibits or enhances the activity of the reporter enzyme (e.g., luciferase, beta-galactosidase). 2. Use a counter-assay: Employ an assay with a different detection principle to confirm the results.[6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This assay determines if this compound binds to its intended target, HNE, inside the cell.
Methodology:
-
Cell Treatment: Treat one population of cells with this compound at the desired concentration and another with a vehicle control.
-
Heating: Heat the cell lysates from both populations across a range of temperatures.
-
Protein Precipitation: Target engagement by this compound will stabilize HNE, making it less prone to heat-induced denaturation and precipitation.
-
Analysis: Separate the soluble and precipitated protein fractions by centrifugation.
-
Detection: Use Western blotting to detect the amount of soluble HNE at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[10]
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
While this compound is a protease inhibitor, many small molecules can have unintended effects on kinases.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.
-
Inhibitor Incubation: Incubate the lysate with this compound.
-
Affinity Chromatography: Pass the lysate over a column containing beads coupled to a broad-spectrum kinase inhibitor (kinobeads). Kinases that are not inhibited by this compound will bind to the beads.
-
Elution and Analysis: Elute the bound kinases and identify them using mass spectrometry. Comparing the kinase profile of the this compound-treated lysate to a control lysate will reveal which kinases, if any, are being inhibited by the compound.
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 (HNE) | 22 nM | [1][2] |
| Ki (HNE) | 0.31 nM | [1][2] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting HNE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW311616 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected dose-response curves when working with GW311616, a potent inhibitor of human neutrophil elastase (HNE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected dose-response relationship?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] As an enzyme inhibitor, it is expected to produce a sigmoidal dose-response curve, where increasing concentrations of this compound lead to a dose-dependent decrease in HNE activity until a maximal inhibition is reached.
Q2: I am observing a U-shaped or biphasic dose-response curve with this compound. What could be the cause?
A2: A U-shaped or biphasic (also known as a hormetic) dose-response curve is characterized by an inhibitory effect at low concentrations and a loss of that inhibition, or even an apparent activation, at higher concentrations.[5][6][7][8][9][10] This is an unexpected result for a direct enzyme inhibitor. Potential causes are explored in the troubleshooting guides below and can include off-target effects, cytotoxicity, or assay artifacts.
Q3: Could off-target effects of this compound explain a non-standard dose-response curve?
A3: While this compound is reported to be a selective HNE inhibitor, at high concentrations, it may interact with other cellular components, leading to unexpected biological responses that can manifest as a non-monotonic dose-response curve.[9] These off-target effects could activate compensatory pathways that counteract the inhibition of HNE or interfere with the assay signal.
Q4: How can I be sure that the observed results are not due to experimental error?
A4: Rigorous experimental technique is crucial. Ensure accurate serial dilutions, proper mixing, and adherence to validated protocols.[11][12] Including appropriate controls, such as a known HNE inhibitor and vehicle controls, is essential for data interpretation. Refer to the detailed experimental protocol and troubleshooting guides provided in this document.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Human Neutrophil Elastase (HNE) | [1][3][4] |
| Mechanism of Action | Enzyme Inhibitor | [1][2][3][4] |
| IC50 | ~22 nM | [1][3] |
| Ki | ~0.31 nM | [1][3][4] |
Table 2: Interpreting Dose-Response Curve Parameters
| Parameter | Description | Expected for this compound | Potential Issue if Unexpected |
| Top Plateau | Maximal enzyme activity (no inhibition) | Should be consistent across experiments | Variation may indicate assay instability |
| Bottom Plateau | Maximal inhibition | Should approach 0% residual activity | A high bottom plateau suggests incomplete inhibition or assay artifact |
| IC50 | Concentration for 50% inhibition | Should be in the low nanomolar range | A significantly higher IC50 may indicate issues with compound potency or assay conditions |
| Hill Slope | Steepness of the curve | Should be close to -1 for a 1:1 binding interaction | A shallow slope may indicate complex binding or experimental variability |
Experimental Protocols
Protocol 1: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[3]
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm for AMC-based substrates)[5]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the HNE enzyme solution to each well.
-
Add the serially diluted this compound solutions to the wells.
-
Include a positive control (a known HNE inhibitor) and a negative control (vehicle, e.g., DMSO in assay buffer).
-
-
Pre-incubation:
-
Pre-incubate the enzyme and this compound for 15-30 minutes at 37°C to allow for binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of this compound.
-
Normalize the rates to the negative control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Troubleshooting Guides
Guide 1: Investigating a Biphasic/U-shaped Dose-Response Curve
This guide provides a step-by-step approach to troubleshoot a non-monotonic dose-response curve.
Step 1: Verify Compound Integrity and Concentration
-
Action: Confirm the identity and purity of your this compound stock. Prepare fresh serial dilutions and verify the concentrations.
-
Rationale: Errors in compound concentration or degradation of the compound can lead to inaccurate dose-response data.
Step 2: Rule out Compound Aggregation
-
Action: Visually inspect the wells with high concentrations of this compound for any precipitation. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Rationale: At high concentrations, small molecules can aggregate, reducing their effective concentration and leading to a loss of inhibition.
Step 3: Assess Cytotoxicity (for cell-based assays)
-
Action: If using a cell-based assay, perform a cytotoxicity assay (e.g., MTT or LDH) with the same concentrations of this compound.
-
Rationale: At high concentrations, compound-induced cell death can lead to a release of cellular components that may interfere with the assay, or a reduction in the overall signal, which could be misinterpreted.
Step 4: Investigate Assay Interference
-
Action: Run control experiments with this compound in the absence of the enzyme or substrate to check for any intrinsic fluorescence or quenching properties of the compound at high concentrations.
-
Rationale: The compound itself may interfere with the assay's detection method, leading to artificial signals at higher concentrations.[13]
Step 5: Consider Off-Target Effects
-
Action: If the above steps do not resolve the issue, the biphasic curve may be due to a genuine biological off-target effect. Consider profiling this compound against a panel of related proteases or other relevant targets.
-
Rationale: High concentrations of the compound may engage secondary targets, leading to a complex biological response that manifests as a non-monotonic dose-response curve.
Mandatory Visualizations
Caption: Canonical pathway of HNE release and inhibition by this compound.
Caption: A typical experimental workflow for an HNE inhibition assay.
Caption: A logical workflow for troubleshooting unexpected dose-response curves.
References
- 1. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elastase Substrate V, Fluorogenic [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. endocrinesciencematters.org [endocrinesciencematters.org]
- 5. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 6. atsjournals.org [atsjournals.org]
- 7. scispace.com [scispace.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 4.7. Enzyme Activity Inhibition Assay [bio-protocol.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of GW311616 at High Concentrations
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for evaluating the cytotoxic effects of the human neutrophil elastase (HNE) inhibitor, GW311616, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?
This phenomenon is a common artifact in in vitro cytotoxicity assays when testing compounds at high concentrations. Several factors could be contributing to this observation:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of spectrophotometer-based assays (e.g., MTT, XTT), leading to artificially inflated signals that are misinterpreted as increased cell viability.[1][2]
-
Direct Assay Interference: The chemical properties of this compound at high concentrations might directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity, resulting in a false-positive signal for viability.[1][2]
-
Off-Target Effects: At very high concentrations, this compound might exert off-target effects that could stimulate cellular metabolic activity or counteract its primary cytotoxic mechanism, leading to an apparent increase in viability.[1]
Q2: What is the known mechanism of this compound-induced cytotoxicity at high concentrations?
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE).[3][4][5] At high concentrations (in the micromolar range), it has been shown to inhibit the proliferation of leukemia cell lines and induce apoptosis.[3][6] This pro-apoptotic effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. Combining assays that measure different cellular parameters will help to confirm the mechanism of cell death.[7][8]
-
Metabolic Activity Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[7][9] They are useful for initial screening but can be prone to interference from the test compound at high concentrations.
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of late-stage apoptosis and necrosis.[10][11]
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[15][16][17]
-
Troubleshooting Guides
Troubleshooting U-Shaped Dose-Response Curves
If you observe an unexpected increase in viability at high concentrations of this compound, follow these steps:
-
Visual Inspection: Carefully examine the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Solubility Check: Determine the solubility of this compound in your cell culture medium to ensure you are working within its soluble range.
-
Assay-Specific Controls:
-
Compound Interference Control: Include control wells with the highest concentrations of this compound in cell-free medium to check for direct interaction with the assay reagents.
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is not causing toxicity.[18]
-
-
Alternative Assay: Confirm your findings using an orthogonal assay that relies on a different detection principle (e.g., if you see a U-shaped curve with an MTT assay, try an LDH release assay or Annexin V/PI staining).
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[8]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Carefully aspirate the medium.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at an optimal density.
-
Treat cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period.
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to solubilize the formazan crystals.
-
Incubate in the dark for at least 2 hours or overnight.
-
Measure the absorbance at 570 nm.
| Troubleshooting MTT Assay | Possible Cause | Solution |
| High Background Absorbance | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. Include a medium-only blank. |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing. | Ensure complete mixing and use an adequate volume of solubilization buffer. Consider overnight incubation with SDS-based solutions.[19] |
| Replicate Variability | Inaccurate pipetting or uneven cell seeding. | Ensure accurate pipetting and a homogenous cell suspension before seeding. |
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[10][11]
Materials:
-
96-well clear-bottom plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (for adherent cells).
-
Treat cells with a serial dilution of this compound. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the same concentration of solvent used for this compound.
-
-
Incubate for the desired time period.
-
Centrifuge the plate at 300 x g for 5 minutes.[20]
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[20]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature in the dark for the recommended time (e.g., 20-30 minutes).[20][21]
-
Add the stop solution.[10]
-
Measure the absorbance at 490 nm.[10]
Data Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
| Troubleshooting LDH Assay | Possible Cause | Solution |
| High Spontaneous Release | High cell density or rough handling of cells.[22] | Optimize cell seeding density and handle cells gently during pipetting. |
| Low Signal | Low cell number or insufficient incubation time. | Increase the number of cells per well or extend the incubation period with the compound. |
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol differentiates between viable, apoptotic, and necrotic cells.[12][13][14][23]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently mix and incubate in the dark for 15 minutes at room temperature.[24]
-
Add 400 µL of 1X binding buffer to each tube.[24]
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
| Troubleshooting Annexin V/PI Assay | Possible Cause | Solution |
| High background staining in negative control | Cells were handled too roughly, causing membrane damage. | Handle cells gently during harvesting and washing steps. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl₂. |
Protocol 4: Caspase Activity Assay (Colorimetric)
This protocol measures the activity of executioner caspases (e.g., caspase-3) involved in apoptosis.[15][16][25]
Materials:
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.[16]
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.[25]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase substrate to each well.
-
Measure the absorbance at 405 nm.[25]
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Cell Line | Assay | Concentration Range | Effect | Reference |
| U937 | Proliferation/Apoptosis | 20-320 µM | Inhibition of proliferation and induction of apoptosis. | [3] |
| U937 | Apoptosis | 150 µM | Increased apoptosis rate. | [3][6] |
| K562 | NE Activity | 150 µM | Marked suppression of neutrophil elastase activity. | [3] |
| U937 | Western Blot | 150 µM | Increased Bax expression, decreased Bcl-2 expression. | [3] |
Visualizations
Caption: A general workflow for assessing compound-induced cytotoxicity.
Caption: Troubleshooting workflow for a U-shaped dose-response curve.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. ulab360.com [ulab360.com]
GW311616 Technical Support Center: Maintaining Long-Term Activity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of GW311616 to ensure the maintenance of its biological activity. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, a temperature of -20°C is recommended. Under these conditions, the compound is reported to be stable for at least two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and distilled water.[1] For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[2][3] For shorter-term storage (up to 1 month), -20°C is acceptable.[2][3] When preparing aqueous solutions, use distilled water, as this compound may precipitate in biological buffers with a pH greater than 6.5.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. As with many small molecules, prolonged exposure to ambient temperatures can lead to degradation, compromising the compound's activity. Solutions should be prepared fresh for each experiment whenever possible.
Q4: How sensitive is this compound to light and humidity?
Troubleshooting Guide: Loss of this compound Activity
A common issue encountered in experiments is the apparent loss of this compound activity. This guide provides a systematic approach to troubleshoot this problem.
Step 1: Verify Storage and Handling Procedures
The first step in troubleshooting is to review the storage and handling of the compound.
-
Improper Storage Temperature: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures.
-
Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles of stock solutions can lead to degradation. Use of single-use aliquots is strongly recommended.
-
Contamination: Ensure that stock solutions have not been contaminated. It is good practice to use sterile pipette tips and tubes.
-
Solvent Quality: The quality of the solvent (e.g., DMSO) is crucial. Ensure that anhydrous DMSO was used for preparing stock solutions for long-term storage, as water content can facilitate hydrolysis.
Step 2: Assess Activity with a Functional Assay
If storage and handling procedures appear correct, the next step is to experimentally verify the activity of your this compound stock. A neutrophil elastase activity assay is a direct way to measure the inhibitory potential of your compound.
Experimental Protocol: Neutrophil Elastase Activity Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Your this compound stock solution and a new, validated batch of this compound (if available) as a positive control.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute HNE in Assay Buffer to the desired working concentration.
-
Prepare a working solution of the HNE substrate in Assay Buffer.
-
Prepare a serial dilution of your this compound stock solution and the positive control in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the different concentrations of your this compound and the positive control.
-
Include wells with HNE and substrate only (no inhibitor) as a negative control, and wells with substrate only (no enzyme) as a background control.
-
Add the HNE solution to the wells containing the inhibitor and the negative control.
-
Incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the HNE substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value for your this compound.
-
Compare the IC50 value of your stored this compound to that of the positive control or the expected literature value. A significant increase in the IC50 value indicates a loss of activity.
-
Summary of Storage Conditions
| Compound Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | At least 2 years[1] | Keep cool, dry, and protected from light.[1][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months[2][3] | Use anhydrous DMSO, aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -20°C | Up to 1 month[2][3] | For shorter-term storage. |
Factors Affecting this compound Stability
The following diagram illustrates the key factors that can influence the long-term stability and activity of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Troubleshooting Loss of Activity
The diagram below outlines a logical workflow for troubleshooting experiments where a loss of this compound activity is suspected.
Caption: Troubleshooting workflow for this compound activity loss.
References
Technical Support Center: Overcoming Resistance to GW311616 in Cancer Cell Lines
Disclaimer: GW311616 is a potent and selective inhibitor of human neutrophil elastase (HNE). While HNE is a subject of interest in cancer research, the primary application of this compound has been in pre-clinical studies for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and ELANE-associated neutropenia. There is limited published research on the use of this compound as a direct anti-cancer therapeutic and, consequently, a lack of documented evidence on specific resistance mechanisms in cancer cell lines. One study has shown that this compound can induce apoptosis in leukemia cell lines U937 and K562[1].
This technical support guide provides a framework for troubleshooting potential resistance to this compound in a cancer research setting, based on established general mechanisms of resistance to targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE)[1][2]. HNE is a serine protease stored in the azurophilic granules of neutrophils[3]. In the context of cancer, HNE has been implicated in promoting tumor progression, invasion, and metastasis[3][4]. By inhibiting HNE, this compound can potentially disrupt these pro-tumorigenic processes.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
A2: Reduced sensitivity, or acquired resistance, to a targeted therapy like this compound can arise from several general mechanisms, even though specific mechanisms for this compound in cancer are not yet documented. These may include:
-
Target Alteration: Mutations in the ELANE gene (encoding HNE) that prevent this compound from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of HNE.
-
Altered Drug Metabolism: Increased metabolic inactivation of this compound within the cancer cells.
-
Phenotypic Changes: Epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.
Q3: Are there any known synergistic drug combinations with HNE inhibitors like this compound in a cancer context?
A3: While specific synergistic combinations with this compound for cancer are not well-documented, the principle of combination therapy is a key strategy to overcome drug resistance. Combining an HNE inhibitor with agents that target potential bypass pathways (e.g., inhibitors of growth factor receptors or downstream signaling molecules) could be a rational approach. Further preclinical studies are necessary to identify effective combinations.
Troubleshooting Guide for this compound Resistance
This guide provides a systematic approach to investigating and potentially overcoming resistance to this compound in your cell line experiments.
Problem: Decreased Cell Death or Proliferation Inhibition with this compound Treatment
Possible Cause 1: Target Alteration
-
Troubleshooting Steps:
-
Sequence the ELANE gene in your resistant cell line and compare it to the parental, sensitive cell line to identify any mutations in the drug-binding site.
-
Perform an in-vitro HNE activity assay using cell lysates from both sensitive and resistant lines to confirm that HNE is still inhibited by this compound in the resistant line.
-
-
Suggested Solution:
-
If a mutation is present that confers resistance, consider using a different, non-overlapping HNE inhibitor.
-
Possible Cause 2: Increased Drug Efflux
-
Troubleshooting Steps:
-
Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in sensitive versus resistant cells.
-
Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporine A) in combination with this compound to see if sensitivity is restored.
-
-
Suggested Solution:
-
Co-administration with an ABC transporter inhibitor in your experimental model.
-
Possible Cause 3: Activation of Bypass Pathways
-
Troubleshooting Steps:
-
Perform phosphoproteomic or RNA sequencing analysis on sensitive and resistant cells treated with this compound to identify upregulated signaling pathways in the resistant cells. Common bypass pathways in cancer involve receptor tyrosine kinases (e.g., EGFR, MET) and downstream pathways like PI3K/Akt and MAPK/ERK.
-
Use specific inhibitors for the identified upregulated pathways in combination with this compound to assess for synergistic effects.
-
-
Suggested Solution:
-
Implement a combination therapy strategy targeting the identified bypass pathway.
-
Quantitative Data Summary
The following table summarizes hypothetical data for a sensitive vs. resistant cancer cell line to illustrate the troubleshooting process.
| Parameter | Sensitive Cell Line | Resistant Cell Line | Interpretation |
| This compound IC50 | 50 nM | 500 nM | 10-fold increase in resistance. |
| ELANE Gene Sequencing | Wild-type | Wild-type | Target alteration is unlikely. |
| ABCG2 Expression (mRNA fold change) | 1.0 | 8.5 | Significant upregulation of a drug efflux pump. |
| p-Akt Levels (fold change post-treatment) | 0.8 | 3.2 | Activation of the PI3K/Akt survival pathway. |
Experimental Protocols
Protocol 1: Assessment of Drug Efflux Pump Activity
-
Cell Seeding: Plate an equal number of sensitive and resistant cells in a 96-well plate.
-
Pre-treatment: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without an ABC transporter inhibitor for 30 minutes.
-
Drug Treatment: Add this compound at various concentrations.
-
Fluorescence Measurement: After a defined incubation period, measure the intracellular fluorescence using a plate reader. Lower fluorescence indicates higher efflux activity.
-
Analysis: Compare the fluorescence levels between sensitive and resistant cells, and the effect of the ABC transporter inhibitor.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the activation state of the signaling pathways.
Visualizations
Caption: A troubleshooting workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound in a cancer cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing lyophilized GW311616.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing lyophilized GW311616. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored upon arrival?
A1: Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability.[1][2] For short-term storage, refrigeration at 4°C is acceptable for days to weeks.[3][4] It is crucial to protect the compound from bright light.[1][3][4]
Q2: What is the stability of lyophilized this compound?
A2: When stored correctly at -20°C, lyophilized this compound is stable for at least four years.[2]
Q3: How should I handle the lyophilized powder before use?
A3: Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[5] This prevents the condensation of atmospheric moisture, which can reduce the stability and overall peptide content.[3][4][5] Handle the powder quickly in a clean, dry environment.
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the lyophilized this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[2] It is recommended to purge the solvent of choice with an inert gas before use.[2] For aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 2 years).[6] For shorter periods, storage at -20°C is suitable for up to 1 year.[6] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][7] Aqueous solutions are not recommended for storage for more than one day.[2]
Troubleshooting Guide
Problem 1: Difficulty dissolving lyophilized this compound.
-
Possible Cause: The compound may be sparingly soluble in the chosen solvent.
-
Solution: this compound is soluble in organic solvents like DMSO (approx. 30 mg/mL), DMF (approx. 30 mg/mL), and ethanol (approx. 10 mg/mL).[2] For aqueous buffers, first dissolve the compound in a small amount of DMSO and then slowly add the aqueous buffer while vortexing.[2] Sonication in a water bath can also help to dissolve larger particles, but avoid excessive heating.[5]
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures and protected from light and moisture. Always aliquot stock solutions to minimize freeze-thaw cycles.[1][3][7]
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Verify the accuracy of the balance used for weighing the lyophilized powder. Ensure the compound is fully dissolved in the solvent before making further dilutions.
Problem 3: Precipitation of this compound in aqueous experimental media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to maintain solubility.
-
Solution: While it is important to minimize the concentration of organic solvents in cell-based assays, ensure that the final concentration is sufficient to keep this compound in solution. The solubility in a 1:4 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[2] It may be necessary to optimize the final solvent concentration for your specific experimental setup.
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Citations |
| Lyophilized Powder | -20°C | ≥ 4 years | [2] |
| Stock Solution (in DMSO) | -80°C | 2 years | [6] |
| Stock Solution (in DMSO) | -20°C | 1 year | [6] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Citations |
| DMSO | 30 mg/mL | [2] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| 1:4 DMSO:PBS (pH 7.2) | 0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase (NE) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against human neutrophil elastase in a cell-free system.
Materials:
-
Human Neutrophil Elastase (HNE)
-
NE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HNE stock solution to the desired working concentration in Assay Buffer.
-
Prepare a solution of the NE substrate in Assay Buffer.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer).
-
HNE solution.
-
-
Include a control without the enzyme to measure substrate auto-hydrolysis.
-
-
Incubation:
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the NE substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) at the appropriate wavelength in kinetic mode for 10-20 minutes at 37°C.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for NE Activity in U937 Cells
This protocol describes how to assess the effect of this compound on neutrophil elastase activity in a human monocytic cell line.
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation (optional)
-
Cell lysis buffer
-
NE activity assay kit
Procedure:
-
Cell Culture:
-
Culture U937 cells in appropriate medium and conditions (37°C, 5% CO2).
-
-
Cell Treatment:
-
Seed the U937 cells in a multi-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound (e.g., 20-320 µM) or vehicle control for a specified duration (e.g., 48 hours).[1]
-
-
Cell Stimulation (Optional):
-
If studying stimulated NE release, treat the cells with an agonist like PMA for a short period before harvesting.
-
-
Cell Lysis:
-
Harvest the cells and lyse them using a suitable cell lysis buffer to release intracellular contents, including NE.
-
-
NE Activity Measurement:
-
Determine the NE activity in the cell lysates using a commercial NE activity assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the NE activity to the total protein concentration in each sample.
-
Compare the NE activity in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
-
Visualizations
Caption: Signaling pathway of Neutrophil Elastase and its inhibition by this compound.
Caption: Experimental workflow for an in vitro Neutrophil Elastase inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Oxidized Phospholipids and Neutrophil Elastase Coordinately Play Critical Roles in NET Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Selectivity of GW311616 In Vitro: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory selectivity of a compound is paramount. This guide provides an objective comparison of the in vitro performance of GW311616, a potent human neutrophil elastase (HNE) inhibitor, with other relevant alternatives, supported by experimental data and detailed protocols.
Inhibitory Potency and Selectivity of this compound
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. In vitro studies have established its high affinity for HNE, with a reported half-maximal inhibitory concentration (IC50) of 22 nM and an inhibition constant (Ki) of 0.31 nM[1]. Its efficacy has been demonstrated in cell-based assays, where it markedly suppresses neutrophil elastase activity in U937 and K562 cell lines[1].
While this compound is recognized for its selectivity towards HNE, a comprehensive, publicly available dataset quantifying its inhibitory activity against a broad panel of other proteases, such as various matrix metalloproteinases (MMPs) and other serine proteases like proteinase 3 and cathepsin G, is limited. This data gap is important to consider when evaluating its off-target potential.
Comparison with Alternative HNE Inhibitors
To provide a comparative perspective, the following table summarizes the in vitro inhibitory potency of this compound against HNE alongside other notable inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell-Based Activity | Notes |
| This compound | Human Neutrophil Elastase (HNE) | 22[1] | Suppresses NE activity in U937 and K562 cells[1] | Potent, orally bioavailable, and long-acting[2]. |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase (HNE) | 44 | Inhibits neutrophil-mediated endothelial cell injury[3] | Clinically used for acute lung injury. |
| DMP-777 | Human Neutrophil Elastase (HNE) | - | Shows intracellular HNE inhibition[4] | A reversible inhibitor. |
| MK-0339 | Human Neutrophil Elastase (HNE) | - | Restored neutrophil differentiation in a study where this compound did not[5] | Binds to an alternative site on the NE protein[5]. |
| BAY-678 | Human Neutrophil Elastase (HNE) | - | Effective at inhibiting NE proteolytic activity[5] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Test compound (this compound) and control inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound or control inhibitor at various concentrations.
-
Add the HNE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Downstream Signaling of Neutrophil Elastase Inhibition
Neutrophil elastase, upon its release, can activate various downstream signaling pathways that contribute to inflammation and tissue damage. Inhibition of HNE by compounds such as this compound is expected to modulate these pathways. Key pathways affected include the NF-κB and MAPK signaling cascades, which regulate the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α[6][7].
Caption: Downstream signaling pathways modulated by HNE and its inhibition by this compound.
Experimental Workflow for In Vitro Inhibitor Validation
The following diagram illustrates a typical workflow for validating the inhibitory selectivity of a compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of serine protease inhibitors on neutrophil-mediated endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. benchchem.com [benchchem.com]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to Neutrophil Elastase Inhibitors: GW311616 versus Sivelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent neutrophil elastase inhibitors, GW311616 and Sivelestat. Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, making its inhibition a key therapeutic strategy. This document outlines the quantitative performance, mechanisms of action, and relevant experimental methodologies for these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Sivelestat based on available experimental data. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | Sivelestat | Reference |
| IC50 (Human Neutrophil Elastase) | 22 nM | 44 nM | [1][2] |
| Ki (Human Neutrophil Elastase) | 0.31 nM | 200 nM | [1][2] |
| Mechanism of Action | Potent, selective, long-duration inhibitor | Competitive inhibitor | [1][2] |
| Oral Bioavailability | Orally bioavailable | Administered intravenously | [1][3] |
| Selectivity | Selective for neutrophil elastase | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin and cathepsin G at 100 μM | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and Sivelestat are competitive inhibitors of human neutrophil elastase (HNE).[1][2] They exert their effects by binding to the active site of the enzyme, thereby preventing the breakdown of its natural substrates, most notably elastin in the extracellular matrix.[4] The excessive activity of neutrophil elastase is a hallmark of inflammatory conditions, leading to tissue damage. By blocking this activity, these inhibitors help to mitigate the inflammatory cascade.
Neutrophil elastase is involved in a complex signaling network that perpetuates inflammation. It can activate pro-inflammatory pathways, such as the p44/42 MAPK pathway, and contribute to the release of inflammatory mediators.[5]
Caption: Mechanism of Neutrophil Elastase Inhibition.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Sivelestat against neutrophil elastase is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly used methods.[6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic or chromogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound, Sivelestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds (and a known inhibitor as a positive control) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Prepare a solution of HNE in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilutions or vehicle control.
-
HNE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HNE substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader at the appropriate excitation/emission or absorbance wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the test compound.
-
Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Caption: Experimental Workflow for NE Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Tale of Two Neutrophil Elastase Inhibitors: Comparing the Preclinical Efficacy of GW311616 and AZD9668 in COPD Models
For researchers, scientists, and drug development professionals, the quest for effective chronic obstructive pulmonary disease (COPD) therapeutics has been a long and challenging journey. Among the myriad of targets, neutrophil elastase (NE), a key enzyme in the inflammatory cascade of COPD, has been a focal point for drug discovery. This guide provides a comparative analysis of two such inhibitors, GW311616 and AZD9668, based on available preclinical data. While both compounds target the same enzyme, their developmental paths and the extent of publicly available efficacy data differ significantly, offering valuable insights into the complexities of translating preclinical success to clinical reality.
At a Glance: Key Differences and Mechanisms of Action
Both this compound, developed by GlaxoSmithKline, and AZD9668, from AstraZeneca, were designed to inhibit human neutrophil elastase (HNE), a serine protease implicated in the breakdown of lung tissue and the perpetuation of inflammation in COPD.[1][2] However, they belong to different classes of inhibitors, which dictates their interaction with the target enzyme.
This compound is described as a potent, orally active, and long-acting acyl-enzyme inhibitor of HNE.[3] This class of inhibitors forms a covalent bond with the enzyme, leading to its inactivation. While specific preclinical efficacy data in COPD models for this compound is scarce in publicly accessible literature, its potent intracellular activity against HNE has been noted.[4]
AZD9668 , on the other hand, is a reversible inhibitor of neutrophil elastase.[5] This means it binds to the enzyme's active site non-covalently, and its inhibitory effect is dependent on its concentration. AZD9668 has been extensively studied in various preclinical models of COPD, showing promising results in reducing lung inflammation and damage. However, these promising preclinical findings did not translate into clinical efficacy in human trials.
| Feature | This compound | AZD9668 |
| Mechanism of Action | Acyl-enzyme inhibitor (covalent) | Reversible inhibitor (non-covalent) |
| Developer | GlaxoSmithKline | AstraZeneca |
| Preclinical Data Availability | Limited | Extensive |
| Clinical Development for COPD | Not publicly pursued | Discontinued after Phase II trials |
Preclinical Efficacy in COPD Models: A Data-Driven Comparison
A significant disparity exists in the availability of preclinical data for these two compounds. While extensive studies have been published on AZD9668, similar detailed reports on the efficacy of this compound in established COPD animal models are not readily found in the public domain.
AZD9668: A Preclinical Success Story
AZD9668 demonstrated notable efficacy across a range of animal models designed to mimic key aspects of COPD pathology.
| COPD Model | Animal Species | Key Findings |
| Cigarette Smoke-Induced Inflammation | Mice | Reduced neutrophil influx into the lungs, decreased levels of pro-inflammatory cytokines. |
| Elastase-Induced Emphysema | Hamsters | Attenuated the development of emphysema, preserved lung structure. |
| LPS-Induced Lung Inflammation | Rats | Inhibited neutrophil recruitment and activation in the airways. |
These studies consistently showed that oral administration of AZD9668 could mitigate the inflammatory response and structural lung damage characteristic of COPD in animal models.
This compound: An Enigma in Public Data
Despite being identified as a potent HNE inhibitor, there is a conspicuous absence of published, peer-reviewed studies detailing the in vivo efficacy of this compound in preclinical COPD models. While internal studies at GlaxoSmithKline likely exist, they are not publicly available. This lack of data prevents a direct, quantitative comparison of its efficacy against AZD9668.
Experimental Protocols: Inducing and Evaluating COPD in Animal Models
To understand how the efficacy of compounds like this compound and AZD9668 would be assessed, it is crucial to be familiar with the standard experimental protocols for inducing and evaluating COPD in preclinical models.
Cigarette Smoke Exposure Model
This is the most clinically relevant model as it mimics the primary cause of COPD in humans.
Elastase-Induced Emphysema Model
This model is used to specifically study the destructive effects of proteases on lung tissue.
Signaling Pathways: The Role of Neutrophil Elastase in COPD
The rationale for targeting neutrophil elastase stems from its central role in the inflammatory and destructive processes of COPD.
Conclusion: Lessons Learned from Preclinical Models
The comparison of this compound and AZD9668 highlights a critical aspect of drug development: the challenge of translating preclinical efficacy into clinical success. AZD9668, despite its robust performance in animal models, failed to demonstrate a significant benefit in COPD patients. This discrepancy underscores the limitations of preclinical models in fully recapitulating the complexity of human COPD.
For this compound, the lack of publicly available preclinical efficacy data makes a direct comparison impossible. This highlights the importance of data transparency in the scientific community to allow for comprehensive evaluation and learning.
Ultimately, the stories of these two neutrophil elastase inhibitors serve as a valuable case study for researchers. While targeting neutrophil elastase remains a theoretically sound approach for COPD treatment, the journey from a promising preclinical compound to an effective therapy is fraught with challenges. Future research may need to focus on more targeted patient populations, refined delivery methods, or combination therapies to unlock the full therapeutic potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Neutrophil Elastase Inhibitors: GW311616, Sivelestat, and Alvelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of three prominent neutrophil elastase (NE) inhibitors: GW311616, Sivelestat, and Alvelestat. Neutrophil elastase is a serine protease implicated in the pathogenesis of numerous inflammatory diseases, making its inhibition a key therapeutic strategy. This document summarizes available preclinical and clinical data to facilitate an objective comparison of these inhibitors' performance, supported by detailed experimental methodologies and visual aids.
At a Glance: In Vitro Potency
A summary of the in vitro potency of each inhibitor provides a baseline for understanding their potential efficacy.
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity |
| This compound | Human Neutrophil Elastase (HNE) | 22[1] | 0.31[1] | Selective for HNE[1] |
| Sivelestat | Human Neutrophil Elastase (HNE) | 44 | 200 | Does not inhibit trypsin, thrombin, plasmin, kallikreins, chymotrypsin, or cathepsin G at 100 µM |
| Alvelestat (AZD9668) | Human Neutrophil Elastase (HNE) | 12 | 9.4 | >600-fold selective over other serine proteases[2] |
In Vivo Efficacy: A Comparative Analysis
This compound: Preclinical Pharmacodynamics and Efficacy
This compound is a potent, orally bioavailable, and long-acting NE inhibitor.[1][3] In vivo studies have primarily focused on its pharmacokinetic and pharmacodynamic profile in healthy animals and one study in a model of liver injury.
Key Findings:
-
Sustained NE Inhibition: A single oral dose of 2 mg/kg in dogs resulted in over 90% inhibition of circulating neutrophil elastase activity for four days.[1] At a lower dose of 0.22 mg/kg, greater than 50% inhibition was observed six hours after administration.[1]
-
Hepatoprotective Effects: In a mouse model of hepatic ischemia-reperfusion injury, oral administration of this compound (2 mg/kg) significantly reduced serum alanine aminotransferase (ALT) levels at both 6 and 24 hours post-reperfusion, indicating a reduction in liver cell damage.[4]
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Results |
| Dog (Healthy) | 2 mg/kg, single oral dose | Inhibition of circulating NE activity | >90% inhibition for 4 days[1] |
| Mouse (Hepatic Ischemia-Reperfusion) | 2 mg/kg, single oral dose | Serum ALT levels | Significant reduction at 6 and 24 hours post-reperfusion[4] |
Sivelestat: Efficacy in Acute Lung Injury Models
Sivelestat is a specific NE inhibitor that has been extensively studied in various preclinical models of acute lung injury (ALI) and is clinically approved in some countries for this indication.
Key Findings:
-
Reduced Lung Inflammation and Injury: In a rat model of lipopolysaccharide (LPS)-induced ALI, Sivelestat treatment significantly decreased the lung wet-to-dry weight ratio, a marker of pulmonary edema, and lowered lung injury scores in a dose-dependent manner.[5] It also reduced the number of neutrophils and total cells in the bronchoalveolar lavage fluid (BALF).[6]
-
Improved Gas Exchange: In the same LPS-induced ALI model in rats, Sivelestat administration led to a significant increase in the partial pressure of oxygen (PaO₂) and the PaO₂/FiO₂ ratio, indicating improved lung function.
-
Modulation of Inflammatory Cytokines: Sivelestat has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum and BALF of animals with ALI.[5][6]
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Results |
| Rat (LPS-induced ALI) | Dose-dependent, intraperitoneal | Lung wet-to-dry ratio, Lung injury score, BALF cell counts, PaO₂/FiO₂ ratio | Significant improvement in all parameters |
| Mouse (Klebsiella pneumoniae-induced ALI) | Intraperitoneal | BALF neutrophils and total cells, Inflammatory cytokines (TNF-α, IL-1β) | Significant reduction in inflammatory cells and cytokines[6] |
Alvelestat (AZD9668): Preclinical and Clinical Efficacy
Alvelestat is an oral, selective, and reversible NE inhibitor that has shown promise in both preclinical models of lung inflammation and clinical trials for Alpha-1 Antitrypsin Deficiency (AATD).
Key Findings:
-
Attenuation of Smoke-Induced Inflammation: In a mouse model of cigarette smoke-induced airway inflammation, oral administration of Alvelestat (1-10 mg/kg, twice daily for 4 days) reduced the number of neutrophils and the concentration of interleukin-1β in the BALF.[2]
-
Efficacy in AATD Clinical Trials: In Phase 2 clinical trials (ASTRAEUS and ATALANTa) in patients with AATD, Alvelestat demonstrated a significant, dose-dependent reduction in blood neutrophil elastase activity.[7] The higher dose (240 mg twice daily) also led to significant reductions in biomarkers of lung tissue degradation, such as desmosine and Aα-Val³⁶⁰.[7]
| Model | Dosing Regimen | Key Efficacy Endpoints | Results |
| Mouse (Cigarette smoke-induced inflammation) | 1-10 mg/kg, oral, twice daily | BALF neutrophils, IL-1β | Significant reduction[2] |
| Human (AATD, Phase 2) | 120 mg and 240 mg, oral, twice daily | Blood NE activity, Desmosine, Aα-Val³⁶⁰ | Significant, dose-dependent reduction in NE activity and biomarkers of elastin breakdown[7] |
Experimental Protocols
Typical In Vivo Efficacy Study in an LPS-Induced Acute Lung Injury Model
This protocol outlines a general procedure for evaluating the efficacy of a neutrophil elastase inhibitor in a rodent model of lipopolysaccharide (LPS)-induced acute lung injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mereobiopharma.com [mereobiopharma.com]
Confirming GW311616 Target Engagement in Primary Human Neutrophils: A Comparative Guide
This guide provides a comprehensive comparison of methods to confirm target engagement of GW311616, a potent inhibitor of human neutrophil elastase (HNE), in primary human neutrophils. It is intended for researchers, scientists, and drug development professionals. This document outlines experimental protocols, presents comparative data for alternative inhibitors, and visualizes key biological and experimental workflows.
Introduction
This compound is a selective and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[1][2] Confirming that a compound like this compound reaches and interacts with its intended target within primary human neutrophils is a critical step in preclinical drug development. This guide details several established methods for assessing target engagement and provides a comparative analysis with other known HNE inhibitors.
Data Presentation: Comparison of HNE Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative inhibitors against human neutrophil elastase.
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | Human Neutrophil Elastase (HNE) | 22 | 0.31 | Potent, orally bioavailable, and long-acting.[1][2] |
| Sivelestat | Human Neutrophil Elastase (HNE) | 19-49 | 200 | Selective, competitive inhibitor.[3][4] |
| BAY-678 | Human Neutrophil Elastase (HNE) | 20 | 700 (for MNE) | Highly potent, selective, and cell-permeable.[5][6] |
| MK-0339 | Human Neutrophil Elastase (HNE) | Not specified | Not specified | Cell-permeable inhibitor investigated for ELANE-associated neutropenia.[7][8][9][10] |
| Alvelestat (AZD9668) | Neutrophil Elastase (NE) | pIC50 of 7.9 | 9.4 | Orally bioavailable and selective.[3] |
| DMP 777 | Human Leukocyte Elastase (HLE) | Not specified | Not specified | Potent and selective oral inhibitor.[3] |
| ZD-0892 | Neutrophil Elastase | Ki of 6.7 | Not specified | Selective and potent inhibitor.[3] |
| FK706 | Human Neutrophil Elastase | 83 | 4.2 | Potent, slow-binding, and competitive.[3] |
Mandatory Visualization
Signaling Pathway of Neutrophil Elastase in Inflammation
Caption: Signaling pathway of neutrophil elastase in inflammation.
Experimental Workflow: Neutrophil Elastase Activity Assay
Caption: Experimental workflow for a neutrophil elastase activity assay.
Logical Relationship: Comparison of Target Engagement Assays
Caption: Logical relationship and comparison of target engagement assays.
Experimental Protocols
Neutrophil Elastase (NE) Activity Assay
This assay directly measures the inhibition of HNE enzymatic activity in primary human neutrophils.
Materials:
-
Primary human neutrophils isolated from whole blood.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
This compound and alternative inhibitors (dissolved in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
Protocol:
-
Neutrophil Preparation: Isolate primary human neutrophils from healthy donor blood using a density gradient centrifugation method. Resuspend the purified neutrophils in the assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: In the 96-well plate, add 5 µL of serially diluted this compound or alternative inhibitors to the respective wells. Include a DMSO vehicle control.
-
Cell Addition: Add 45 µL of the neutrophil suspension to each well.
-
Stimulation (Optional): To measure secreted HNE activity, stimulate neutrophils with an agonist like phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM and incubate for 30 minutes at 37°C. For intracellular HNE activity, proceed to the next step without stimulation and lyse the cells with a suitable detergent (e.g., 0.1% Triton X-100) before adding the substrate.
-
Substrate Addition: Add 50 µL of the HNE substrate solution (final concentration, e.g., 100 µM) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of HNE upon ligand binding.
Materials:
-
Primary human neutrophils.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
This compound and alternative inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-HNE antibody.
Protocol:
-
Cell Treatment: Resuspend isolated primary human neutrophils in PBS at a concentration of 10 x 10^6 cells/mL. Treat the cells with this compound, an alternative inhibitor, or a vehicle control (DMSO) at the desired concentration and incubate for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for HNE. Following washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the relative amount of soluble HNE as a function of temperature for each treatment condition. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active site of enzymes to profile their activity.
Materials:
-
Primary human neutrophils.
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorophore).
-
This compound and alternative inhibitors.
-
Lysis buffer.
-
SDS-PAGE and in-gel fluorescence scanning or streptavidin-based enrichment and mass spectrometry.
Protocol:
-
Competitive Inhibition: Pre-incubate isolated primary human neutrophils with this compound, an alternative inhibitor, or a vehicle control for 1 hour at 37°C.
-
Probe Labeling: Add the serine hydrolase ABP to the cell suspension and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Analysis by Gel-Electrophoresis:
-
Separate the proteins in the cell lysate by SDS-PAGE.
-
If a fluorescent ABP was used, visualize the labeled proteins directly using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to HNE in the inhibitor-treated samples compared to the control indicates target engagement.
-
-
Analysis by Mass Spectrometry (for biotinylated probes):
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. A reduction in the spectral counts or signal intensity of HNE peptides in the inhibitor-treated samples confirms target engagement.
-
Conclusion
Confirming the engagement of this compound with its target, human neutrophil elastase, in primary human neutrophils is essential for its preclinical validation. The methods outlined in this guide—neutrophil elastase activity assays, Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP)—provide robust and complementary approaches to quantitatively and qualitatively assess target engagement. By comparing the performance of this compound with alternative inhibitors using these detailed protocols, researchers can gain a comprehensive understanding of its potency and selectivity in a physiologically relevant cell type.
References
- 1. Microfluidic arenas for war games between neutrophils and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of GW311616 and Sivelestat
In the landscape of neutrophil elastase inhibitors, both GW311616 and Sivelestat have emerged as significant compounds of interest for researchers in drug development. While both molecules target the same enzyme, their preclinical and clinical development statuses differ significantly, leading to a disparity in the available data regarding their side effect profiles. This guide provides a comprehensive comparison based on the currently accessible experimental and clinical data.
Executive Summary
Sivelestat, having undergone clinical evaluation, possesses a more extensively documented side effect profile. In contrast, this compound remains in the preclinical stage of development, and as such, detailed public information regarding its toxicology and safety pharmacology is scarce. This comparison, therefore, juxtaposes the known clinical adverse effects of Sivelestat with the limited preclinical observations for this compound.
Sivelestat: A Clinically Evaluated Profile
Sivelestat is a selective inhibitor of neutrophil elastase.[1] Clinical investigations and post-marketing surveillance have identified a range of adverse effects.
Quantitative Analysis of Adverse Events
A meta-analysis of clinical trials has provided quantitative data on the incidence of adverse events associated with Sivelestat treatment in patients with Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).
| Adverse Event Category | Sivelestat Group (Incidence) | Control Group (Incidence) |
| Overall Adverse Events | 68.9% | 69.1% |
| Serious Adverse Events | Data not consistently reported across all studies | Data not consistently reported across all studies |
Note: The meta-analysis indicated that while the overall incidence of adverse events was similar between the Sivelestat and control groups, Sivelestat was associated with a statistically significant reduction in 28-30 day mortality in some patient populations.
Commonly Reported Side Effects of Sivelestat:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and gastrointestinal bleeding.
-
Allergic Reactions: Rash, itching, and swelling.
-
Respiratory: Shortness of breath and wheezing.
-
Neurological: Headaches and dizziness.
-
Hepatic: Elevated liver enzymes.
-
Cardiovascular: Changes in blood pressure and arrhythmias.
-
Hematological: Thrombocytopenia (low platelet count).
-
Renal: Impaired kidney function.
This compound: A Preclinical Perspective
This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase.[2] As this compound has not progressed to extensive clinical trials, its side effect profile in humans has not been established. The available information is limited to preclinical studies.
One preclinical study compared the in vitro effects of this compound and Sivelestat on the U937 human monocytic cell line. This study found that this compound was more potent than Sivelestat in inhibiting cell proliferation and inducing apoptosis.[1] While these findings highlight the cytotoxic potential of this compound in a cancer cell line, they do not directly translate to a side effect profile in a therapeutic context.
No publicly available preclinical toxicology or safety pharmacology reports detailing the systemic side effects of this compound in animal models were identified.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors can provide insights into their potential on-target and off-target effects.
Sivelestat Signaling Pathway
Sivelestat's mechanism of action involves the direct inhibition of neutrophil elastase. Recent research has further elucidated its impact on intracellular signaling pathways, notably the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[3][4][5] By inhibiting this pathway, Sivelestat can modulate inflammatory responses and apoptosis.[3][4][5]
This compound Signaling Pathway
This compound, like Sivelestat, is a direct inhibitor of neutrophil elastase. Preclinical studies have shown that it can induce apoptosis in leukemia cells by modulating the expression of Bcl-2 family proteins, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[2]
Experimental Protocols
Detailed experimental protocols for the specific preclinical toxicology and clinical safety studies for this compound and Sivelestat are not publicly available. However, standard methodologies are employed in the pharmaceutical industry to assess the safety of new chemical entities.
Preclinical Toxicology and Safety Pharmacology
These studies are conducted in animal models to identify potential target organs of toxicity and to determine a safe starting dose for human trials. A typical workflow is as follows:
Clinical Trial Adverse Event Monitoring
In human clinical trials, the systematic monitoring and reporting of adverse events (AEs) are critical for evaluating the safety of an investigational drug.
Key Methodologies:
-
AE Collection: All unfavorable and unintended signs, symptoms, or diseases temporally associated with the use of a medicinal product are recorded, whether or not they are considered to be related to the product.
-
Severity Assessment: AEs are graded based on their intensity (e.g., mild, moderate, severe).
-
Causality Assessment: The relationship between the investigational drug and the AE is assessed by the investigator (e.g., related, possibly related, not related).
-
Serious Adverse Event (SAE) Reporting: AEs that are life-threatening, result in hospitalization, cause persistent disability, or result in death are classified as SAEs and require expedited reporting to regulatory authorities.
Conclusion
The comparison of the side effect profiles of this compound and Sivelestat is currently limited by the disparity in their developmental stages. Sivelestat has a well-documented profile of adverse effects from clinical use, providing valuable information for clinicians and researchers. In contrast, the side effect profile of this compound remains largely unknown, pending the public release of comprehensive preclinical toxicology and future clinical trial data. As this compound progresses through the drug development pipeline, a more direct and detailed comparison of its safety profile with that of Sivelestat will become possible. Researchers and drug development professionals should consider the more established safety profile of Sivelestat in their current work while awaiting further data on this compound.
References
- 1. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Assessing the Cross-Reactivity of GW311616 with Other Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of GW311616, a potent and selective inhibitor of human neutrophil elastase (HNE). The document summarizes its known inhibitory activity, outlines experimental protocols for assessing serine protease inhibition, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against its primary target, human neutrophil elastase, has been determined.
| Analyte | Inhibitor | IC50 | Ki |
| Human Neutrophil Elastase | This compound | 22 nM | 0.31 nM |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Data sourced from MedchemExpress.[1]
Experimental Protocols
To assess the cross-reactivity of this compound against other serine proteases, a standardized enzyme inhibition assay can be employed. The following protocol is a generalized methodology that can be adapted for specific proteases.
Objective: To determine the IC50 values of this compound against a panel of serine proteases (e.g., trypsin, chymotrypsin, cathepsin G, proteinase 3).
Materials:
-
Enzymes: Recombinant human serine proteases (trypsin, chymotrypsin, cathepsin G, proteinase 3).
-
Substrates: Specific chromogenic or fluorogenic substrates for each protease.
-
Inhibitor: this compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the optimal activity of each specific protease.
-
Microplates: 96-well or 384-well plates.
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
Procedure:
-
Enzyme Preparation: Prepare working solutions of each serine protease in the corresponding assay buffer. The final concentration should be optimized for a linear reaction rate.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 pM.
-
Assay Setup:
-
Add a fixed volume of the respective assay buffer to all wells of the microplate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the enzyme solution to all wells except the substrate blank.
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Add the specific substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the progress curve.
-
Normalize the velocities to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Human Neutrophil Elastase (HNE) Signaling Pathway
HNE, upon its release, can trigger various downstream signaling cascades that contribute to inflammation and tissue remodeling. The following diagram illustrates a simplified signaling pathway initiated by HNE.
Experimental Workflow for Serine Protease Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of an inhibitor against a panel of serine proteases.
References
Validating the Effect of GW311616 on Neutrophil Function Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW311616, a potent neutrophil elastase inhibitor, with other alternatives for modulating neutrophil function. It includes supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows to aid in the validation and application of this compound in research and drug development.
Introduction to this compound and Neutrophil Function
Neutrophils are the first line of defense in the innate immune system, employing a range of functions to combat pathogens, including chemotaxis, phagocytosis, degranulation, generation of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs).[1][2] A key enzymatic mediator of neutrophil function is neutrophil elastase (NE), a serine protease stored in azurophilic granules.[3] While essential for host defense, excessive NE activity can lead to tissue damage and is implicated in various inflammatory diseases.[4][5]
This compound is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), with an IC50 of 22 nM and a Ki of 0.31 nM.[6] Its primary mechanism of action is the inhibition of NE, which in turn can modulate various neutrophil functions, making it a valuable tool for studying the role of NE in health and disease.
Comparative Analysis of Neutrophil Elastase Inhibitors
This compound is one of several small molecule inhibitors targeting neutrophil elastase. A direct comparison with alternatives reveals differences in potency, specificity, and effects on various neutrophil functions.
| Inhibitor | Target | IC50 (HNE) | Key Findings in Neutrophil Assays | References |
| This compound | Neutrophil Elastase | 22 nM | No significant effect on in vitro neutrophil differentiation. | [6] |
| Sivelestat | Neutrophil Elastase | 44 nM | Can inhibit neutrophil chemotaxis and NET formation.[4][7][8] No significant effect on in vitro neutrophil differentiation. | [4][7][8] |
| BAY-678 | Neutrophil Elastase | - | No significant effect on in vitro neutrophil differentiation. | |
| MK-0339 | Neutrophil Elastase | - | Restored in vitro neutrophil differentiation in models of neutropenia. Showed no impairment of chemotaxis or bactericidal activity. | [9] |
Note: Direct comparative quantitative data for all inhibitors across all neutrophil function assays in a single study is limited. The information presented is compiled from various sources.
The Role of Neutrophil Elastase in Signaling Pathways
Neutrophil elastase is involved in complex signaling pathways that regulate inflammation and immune responses. Upon neutrophil activation, NE is released from azurophilic granules. It can then act on various substrates to amplify the inflammatory cascade. One critical role of NE is in the process of NETosis, where it translocates to the nucleus and helps decondense chromatin, a necessary step for NET formation. By inhibiting NE, this compound can block these downstream effects.
Experimental Workflows and Protocols
Accurate validation of this compound's effects requires standardized and reproducible neutrophil function assays. Below is a typical workflow for a NETosis assay, followed by detailed protocols for key assays.
Detailed Experimental Protocols
1. Neutrophil Isolation
-
Principle: Isolation of neutrophils from whole blood using density gradient centrifugation.
-
Materials: Anticoagulated whole blood, density gradient medium (e.g., Ficoll-Paque), red blood cell (RBC) lysis buffer, PBS.
-
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over the density gradient medium.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the neutrophil/RBC pellet.
-
Resuspend the pellet and lyse RBCs using RBC lysis buffer according to the manufacturer's instructions.
-
Wash the remaining neutrophils with PBS and resuspend in the appropriate assay buffer.
-
Assess cell viability and purity (e.g., via trypan blue exclusion and cytospin).
-
2. NETosis Assay
-
Principle: Quantification of neutrophil extracellular traps (NETs) by measuring extracellular DNA with a cell-impermeable DNA dye.
-
Materials: Isolated neutrophils, 96-well black, clear-bottom plates, NETosis inducer (e.g., Phorbol 12-myristate 13-acetate - PMA), cell-impermeable DNA dye (e.g., Sytox Green), fluorescence plate reader.
-
Protocol:
-
Seed isolated neutrophils (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes.
-
Add the cell-impermeable DNA dye (e.g., Sytox Green to a final concentration of 1 µM).[7]
-
Induce NETosis by adding a stimulant (e.g., 100 nM PMA).[7]
-
Measure fluorescence intensity kinetically over 2-4 hours at 37°C using a plate reader (Excitation/Emission ~485/520 nm for Sytox Green).
-
Data analysis: Compare the fluorescence signal from this compound-treated wells to the vehicle control.
-
3. Phagocytosis Assay
-
Principle: Measurement of the uptake of fluorescently labeled particles (e.g., bacteria or beads) by neutrophils using flow cytometry or fluorescence microscopy.
-
Materials: Isolated neutrophils, fluorescently labeled E. coli or zymosan particles, quenching solution (e.g., trypan blue), flow cytometer.
-
Protocol:
-
Pre-incubate isolated neutrophils with this compound or vehicle control.
-
Add fluorescently labeled particles at a specific multiplicity of infection (e.g., 10:1 particles to neutrophils).
-
Incubate for 15-60 minutes at 37°C to allow for phagocytosis.
-
Stop the reaction by placing the samples on ice.
-
Add a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the neutrophil population.
-
Data analysis: Compare the mean fluorescence intensity (MFI) of this compound-treated cells to the vehicle control.
-
4. Chemotaxis Assay
-
Principle: Assessment of the directed migration of neutrophils towards a chemoattractant using a transwell system.
-
Materials: Isolated neutrophils, transwell inserts (e.g., 5 µm pore size), chemoattractant (e.g., fMLP or IL-8), 24-well plate, cell-permeable fluorescent dye (e.g., Calcein-AM).
-
Protocol:
-
Label isolated neutrophils with Calcein-AM.
-
Pre-incubate the labeled neutrophils with this compound or vehicle control.
-
Place the chemoattractant in the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells and add the pre-incubated neutrophils to the upper chamber.
-
Incubate for 1-2 hours at 37°C to allow for migration.
-
Remove the insert and measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data analysis: Compare the fluorescence signal from this compound-treated groups to the vehicle control.
-
5. Degranulation Assay
-
Principle: Measurement of the release of granule contents (e.g., myeloperoxidase - MPO) into the supernatant or the upregulation of granule membrane proteins on the cell surface.
-
Materials: Isolated neutrophils, stimulant (e.g., fMLP), ELISA kit for MPO, or antibodies against granule membrane proteins (e.g., CD63, CD66b) for flow cytometry.
-
Protocol (Supernatant Measurement):
-
Pre-incubate isolated neutrophils with this compound or vehicle control.
-
Stimulate degranulation with an appropriate agonist.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Measure the concentration of MPO in the supernatant using an ELISA kit.
-
-
Protocol (Flow Cytometry):
-
Follow steps 1 and 2 above.
-
Stain the cells with fluorescently labeled antibodies against granule membrane proteins.
-
Analyze the cells by flow cytometry.
-
Data analysis: Compare MPO concentration or the MFI of surface markers in this compound-treated groups to the vehicle control.
-
6. Reactive Oxygen Species (ROS) Production Assay
-
Principle: Detection of intracellular ROS production using a fluorescent probe that becomes fluorescent upon oxidation.
-
Materials: Isolated neutrophils, ROS probe (e.g., Dihydrorhodamine 123 - DHR123 or 2',7'-dichlorofluorescin diacetate - DCFH-DA), stimulant (e.g., PMA), fluorescence plate reader or flow cytometer.
-
Protocol:
-
Load isolated neutrophils with the ROS probe.
-
Pre-incubate the cells with this compound or vehicle control.
-
Add the cells to a 96-well plate.
-
Stimulate ROS production with an agonist like PMA.
-
Measure the fluorescence intensity over time using a plate reader or at a fixed time point using a flow cytometer.
-
Data analysis: Compare the fluorescence signal from this compound-treated groups to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of neutrophil elastase in a variety of physiological and pathological processes. This guide provides a framework for validating its effects on key neutrophil functions through standardized assays and offers a comparative perspective with other available inhibitors. The provided protocols and diagrams are intended to facilitate the design and execution of robust experiments for researchers in immunology and drug development.
References
- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. It’s a Trap!—Potential of Cathepsins in NET Formation [mdpi.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Gene Editing versus a Neutrophil Elastase Inhibitor as Potential Therapies for ELANE Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating GW311616's Mechanism of Action: A Comparative Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing orthogonal methods to validate the mechanism of action of GW311616, a potent human neutrophil elastase (HNE) inhibitor. This guide provides supporting experimental data, detailed methodologies, and visual workflows to aid in the rigorous assessment of this compound.
This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[1] Validating that the biological effects of this compound are a direct consequence of its engagement with HNE is a critical step in its preclinical and clinical development. This guide outlines and compares key orthogonal methods for confirming the on-target activity of this compound, providing a framework for robust mechanism of action (MOA) validation.
Comparison of this compound with Alternative HNE Inhibitors
A critical aspect of validating this compound's mechanism of action is to compare its performance with other known HNE inhibitors. Sivelestat and BAY-678 are two such alternatives that have been characterized for their HNE inhibitory activity.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell-Based Activity |
| This compound | Human Neutrophil Elastase (HNE) | 22 | 0.31 | Markedly suppresses NE activity in U937 and K562 cell lines; induces apoptosis in U937 cells.[1] |
| Sivelestat | Human Neutrophil Elastase (HNE) | 43 | - | Inhibits NE activity in U937 cells; less potent than this compound in inducing apoptosis.[2] |
| BAY-678 | Human Neutrophil Elastase (HNE) | 20 | 15 | Potent and selective inhibitor of HNE. |
Table 1: Comparison of biochemical and cellular activities of HNE inhibitors.
Orthogonal Validation Methods for Target Engagement
To rigorously confirm that this compound exerts its effects through HNE inhibition, it is essential to employ orthogonal validation methods. These are experimental approaches that are independent of the primary biochemical assay and provide converging lines of evidence for the drug's MOA.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to verify target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Workflow:
Expected Outcome: In the presence of this compound, the thermal denaturation curve of HNE will shift to higher temperatures compared to the vehicle-treated control, indicating that this compound binds to and stabilizes HNE within the cell.
Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a chemical proteomics approach that utilizes active site-directed chemical probes to profile the functional state of enzymes in complex biological samples. An activity-based probe (ABP) for serine hydrolases, like HNE, will covalently bind to the active site serine of the enzyme. Pre-treatment of cells with a competitive inhibitor like this compound will block the binding of the ABP to HNE.
Workflow:
References
Benchmarking GW311616 Against Novel Neutrophil Elastase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GW311616, a potent and long-acting neutrophil elastase inhibitor, with a selection of novel inhibitors that have emerged as significant tools in the study of inflammatory diseases. Neutrophil elastase is a serine protease implicated in the pathology of numerous conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The development of potent and selective inhibitors of this enzyme is a key focus of therapeutic research. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and selectivity of this compound against several novel neutrophil elastase inhibitors. The data has been compiled from various preclinical studies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | Human Neutrophil Elastase (HNE) | 22[1] | 0.31[1] | Selective inhibitor of HNE.[1] |
| AZD9668 (Alvelestat) | Human Neutrophil Elastase (HNE) | 12[2][3] | 9.4[2][4] | >600-fold selective over other neutrophil-derived serine proteases.[2][3] |
| BAY-678 | Human Neutrophil Elastase (HNE) | 20[5] | 700 (for Mouse Neutrophil Elastase)[5] | >2,000-fold selectivity against a panel of 21 serine proteases.[5] |
| Sivelestat | Human Neutrophil Elastase (HNE) | 19-49 | 200[6] | Significantly less potent against pancreas elastase (IC50 = 5.6 µM). |
Experimental Protocols
The determination of inhibitor potency (IC50 and Ki) and selectivity are critical for the preclinical evaluation of novel compounds. Below are detailed methodologies for these key experiments.
Determination of IC50 for Neutrophil Elastase Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE substrate in DMSO. Dilute to the final working concentration in assay buffer.
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a serial dilution of the test inhibitor in assay buffer. It is crucial to include a vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted HNE solution.
-
Add 25 µL of the serially diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the HNE substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380-400 nm and emission at 505 nm) in a kinetic mode for at least 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Selectivity Profiling
To assess the selectivity of an inhibitor, its potency is tested against a panel of related proteases.
Procedure:
-
Follow the general IC50 determination protocol as described above.
-
In place of HNE, use other serine proteases such as:
-
Proteinase 3 (PR3)
-
Cathepsin G
-
Pancreatic Elastase
-
Trypsin
-
Chymotrypsin
-
-
Use the appropriate fluorogenic or chromogenic substrate for each respective enzyme.
-
Determine the IC50 value for the test inhibitor against each protease.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target protease by the IC50 for HNE. A higher ratio indicates greater selectivity for HNE.
Visualizing Pathways and Workflows
Signaling Pathway of Neutrophil Elastase in Inflammation
The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade, a key pathway targeted by inhibitors like this compound.
Caption: Role of Neutrophil Elastase in Inflammation and its Inhibition.
Experimental Workflow for Inhibitor Benchmarking
The diagram below outlines the key steps involved in the preclinical benchmarking of novel neutrophil elastase inhibitors.
Caption: Preclinical Benchmarking Workflow for NE Inhibitors.
Logical Relationship of the Comparison
This diagram illustrates the logical framework of this comparative guide, starting from the therapeutic target and culminating in the benchmarking of this compound against novel inhibitors.
Caption: Logical Structure of the Inhibitor Comparison.
References
Reproducibility of GW311616's Effects Across Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of GW311616, a potent and selective human neutrophil elastase (HNE) inhibitor, with other relevant alternatives. The information is supported by experimental data to aid in the evaluation of its reproducibility and potential therapeutic applications.
Executive Summary
This compound is a selective inhibitor of human neutrophil elastase (HNE) that has demonstrated a range of effects in various cell types. This guide summarizes the quantitative data on its performance, details the experimental protocols used for its evaluation, and visualizes the key cellular pathways and experimental workflows. The data presented herein has been compiled from multiple studies to provide a comprehensive overview of this compound's activity in leukemia cell lines (U937 and K562) and hematopoietic progenitor cells (CD34+). Comparisons are drawn with other HNE inhibitors, namely Sivelestat, MK0339, and BAY-678, to highlight the relative efficacy and differential effects of these compounds.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its alternatives on cell proliferation, apoptosis, and differentiation.
Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation in U937 Cells
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| GW311616A | U937 | MTT | 150 | [1] |
| Sivelestat | U937 | MTT | 214 | [1] |
Note: A lower IC50 value indicates greater potency.
Table 2: Effect of this compound and Sivelestat on Apoptosis and Cell Cycle in U937 Cells
| Treatment (Concentration) | Apoptosis Rate (%) | Cell Cycle Arrest | Reference |
| GW311616A (150 µM) | 13.60% (AnnexinV-FITC/PI) 14.61% (Flow Cytometry) | G2/M phase | [1] |
| Sivelestat (150 µM) | 3.69% (AnnexinV-FITC/PI) 4.25% (Flow Cytometry) | S phase | [1] |
Table 3: Comparative Effects of HNE Inhibitors on Myeloid Differentiation of CD34+ Cells
| Compound | Effect on Neutrophil Differentiation | Reference |
| This compound | No effect | [2][3] |
| Sivelestat | No effect | [2][3] |
| BAY-678 | No effect | [2][3] |
| MK0339 | Restored neutrophil differentiation | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology described for determining the IC50 values of this compound and Sivelestat in U937 cells[1].
-
Cell Culture: U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with various concentrations of GW311616A or Sivelestat for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The cell proliferation inhibition rate was calculated, and the IC50 values were determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is adapted from the study comparing the apoptotic effects of this compound and Sivelestat on U937 cells[1].
-
Cell Treatment: U937 cells were treated with 150 µM of GW311616A or Sivelestat for 48 hours.
-
Cell Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's instructions, and the cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells were considered early apoptotic, while Annexin V-FITC positive, PI positive cells were considered late apoptotic or necrotic.
-
Cell Cycle Analysis: For cell cycle analysis, cells were fixed in 70% ethanol, treated with RNase A, and stained with PI. The DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol outlines the general steps for assessing the expression of apoptosis-related proteins, as influenced by this compound.
-
Cell Lysis: U937 cells were treated with GW311616A (e.g., 150 µM) for a specified time. After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the relative protein expression levels.
Neutrophil Elastase Activity Assay
This protocol describes a fluorometric assay to measure HNE activity in cell lysates[4][5].
-
Sample Preparation: Cells (e.g., U937) are treated with or without HNE inhibitors. Cell lysates are prepared by sonication or using a suitable lysis buffer.
-
Assay Reaction: In a 96-well black plate, the cell lysate is mixed with a reaction buffer (e.g., 0.1 M HEPES, pH 7.5) and a fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
Fluorescence Measurement: The fluorescence is measured kinetically at an excitation wavelength of 380 nm and an emission wavelength of 500 nm using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the HNE activity in the sample. The activity in treated samples is compared to that in untreated controls.
Myeloid Differentiation of CD34+ Cells and Flow Cytometry Analysis
This protocol is based on the methodology used to assess the impact of HNE inhibitors on neutrophil differentiation[2][3].
-
Cell Culture and Differentiation: Purified CD34+ hematopoietic progenitor cells are cultured in a suitable differentiation medium (e.g., RPMI supplemented with cytokines) in the presence or absence of HNE inhibitors (this compound, Sivelestat, BAY-678, MK0339) for 14 days.
-
Cell Staining: On day 14, the cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD15, or CD14 and CD66b.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells expressing the differentiation markers.
-
Data Analysis: The proportion of differentiated neutrophils in the treated cultures is compared to the vehicle-treated control to assess the effect of the inhibitors on myeloid differentiation.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for determining cell proliferation (MTT assay).
Caption: Logical relationship of HNE inhibitors on differentiation.
References
Safety Operating Guide
Navigating the Safe Disposal of GW311616: A Procedural Guide
For researchers and drug development professionals handling GW311616, a potent and selective human neutrophil elastase (HNE) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices and regulatory considerations.
Key Chemical and Safety Data
A thorough understanding of the compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Purity | ≥98% (HPLC) | [3] |
| Molecular Weight | 397.53 g/mol | [2][4] |
| IC50 | 22 nM (for human neutrophil elastase) | [1][2][3] |
| Ki | 0.31 nM | [1][2] |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results | |
| Storage (Short Term) | 0 - 4°C (days to weeks) | [4] |
| Storage (Long Term) | -20°C (months to years) | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat or other impervious clothing.
Step-by-Step Disposal Protocol
Given that specific, chemical-by-chemical disposal guidelines are not typically published, the following protocol is based on best practices for the disposal of research chemicals with similar hazard profiles. The primary principle is to manage this compound as a hazardous chemical waste, ensuring it is not released into the environment.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the chemical and clearly labeled.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: (3S,3aS,6aR)-Hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-[(2E)-1-oxo-4-(1-piperidinyl)-2-butenyl]pyrrolo[3,2-b]pyrrol-2(1H)-one[3]
-
The concentration of this compound in the waste, if applicable.
-
Any other components in the waste mixture.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Do not store for extended periods; arrange for timely pickup.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.[8][9]
-
Do Not Evaporate: Hazardous waste must not be disposed of by evaporation in a fume hood or biosafety cabinet.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW 311616 hydrochloride | CAS 198062-54-3 | this compound | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling GW311616
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of GW311616, a potent and selective human neutrophil elastase (HNE) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride (GW311616A) is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] All personnel must wear the appropriate PPE as outlined in the table below before handling the compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to prevent eye contact.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile gloves. Inspect gloves before use and change them immediately if contaminated. Wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A full-length laboratory coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator if working in a poorly ventilated area or if dust or aerosols may be generated. Engineering controls, such as a chemical fume hood, are the preferred method of exposure control. |
First Aid Measures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Handling and Storage
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid material.
-
When creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Assays: A common solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2]
-
Materials: this compound powder, DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[2]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[2]
-
For In Vivo Studies: The following protocol describes the preparation of a dosing solution for oral administration in animal models.[3]
-
Materials: this compound stock solution in DMSO (e.g., 25 mg/mL), PEG300, Tween-80, and saline (0.9% sodium chloride in sterile water).[2]
-
Procedure to prepare 1 mL of dosing solution:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.[2]
-
Add 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
-
Neutrophil Elastase Inhibition Assay (General Workflow)
This workflow outlines the general steps for assessing the inhibitory activity of this compound on neutrophil elastase.
Caption: General workflow for a neutrophil elastase inhibition assay using this compound.
Signaling Pathway of Neutrophil Elastase
This compound is a potent inhibitor of human neutrophil elastase (HNE). HNE is a serine protease involved in various signaling pathways, including those related to inflammation and mucus production in airway epithelial cells. The diagram below illustrates a known signaling cascade initiated by neutrophil elastase.
Caption: Signaling pathway initiated by Neutrophil Elastase and inhibited by this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1]
Solid Waste:
-
Collect any unused this compound powder and contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled, sealed container for hazardous waste.
-
The label should include the words "Hazardous Waste" and the chemical name "this compound".
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
For containers of highly toxic chemicals, the first three rinses of the empty container must also be collected as hazardous waste.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
